(4-(Allyloxy)phenyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-prop-2-enoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6H,1,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJOKMLXFZHRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284909 | |
| Record name | 4-(2-Propen-1-yloxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83171-41-9 | |
| Record name | 4-(2-Propen-1-yloxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83171-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Propen-1-yloxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(prop-2-en-1-yloxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-(Allyloxy)phenyl)methanamine CAS 83171-41-9 properties
An In-depth Technical Guide to (4-(Allyloxy)phenyl)methanamine (CAS 83171-41-9)
Authored by a Senior Application Scientist
Foreword
This compound, with its unique structural combination of a primary benzylic amine and an allyl ether, presents itself as a versatile building block in modern organic synthesis. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its fundamental properties, spectroscopic signature, synthesis, reactivity, and potential applications, with a strong emphasis on the practical insights necessary for its effective utilization in a laboratory setting. The narrative is structured to not only present data but to explain the underlying chemical principles that govern its behavior, ensuring a deeper understanding for the end-user.
Core Physicochemical & Structural Characteristics
This compound is a bifunctional organic molecule. The primary amine attached to a benzyl group makes it a potent nucleophile, while the terminal double bond of the allyl group offers a site for various addition and polymerization reactions.[1] Its physical state at room temperature is typically a yellow to pale yellow oil.[2][3]
Key Properties Summary
A compilation of its fundamental physicochemical properties is presented below. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in publicly available literature.
| Property | Value | Source |
| CAS Number | 83171-41-9 | [3][4] |
| Molecular Formula | C₁₀H₁₃NO | [3][4] |
| Molecular Weight | 163.22 g/mol | [3][4] |
| Appearance | Yellow to pale yellow oil | [2][3] |
| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [4] |
| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 9.29 ± 0.10 (Predicted) | [4] |
| SMILES Code | NCC1=CC=C(OCC=C)C=C1 | [5] |
Spectroscopic Profile: A Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of this molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Allyl Group Protons:
-
A doublet for the -O-CH₂ - protons (δ ~4.5 ppm).
-
A multiplet for the internal vinyl proton (-CH=CH₂) (δ ~5.9-6.1 ppm).
-
Two multiplets for the terminal vinyl protons (=CH₂ ) (δ ~5.2-5.4 ppm).
-
-
Benzylic Protons: A singlet for the -CH₂ -NH₂ protons (δ ~3.8 ppm).
-
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum will complement the proton data.
-
Aromatic Carbons: Four signals in the aromatic region (δ ~115-160 ppm). The carbon attached to the oxygen will be the most downfield.
-
Allyl Group Carbons: Three signals corresponding to the -O-CH₂ - (δ ~69 ppm), -CH = (δ ~133 ppm), and =CH₂ (δ ~117 ppm) carbons.
-
Benzylic Carbon: A signal for the -CH₂ -NH₂ carbon (δ ~45 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present.
-
N-H Stretch: A characteristic medium to weak absorption in the 3300-3500 cm⁻¹ region, often appearing as a doublet for the primary amine.
-
C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic & Alkene): Peaks in the 1450-1650 cm⁻¹ region.
-
C-O Stretch (Ether): A strong absorption band around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
-
N-H Bend: A medium absorption around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 163. The fragmentation pattern would likely show losses corresponding to the functional groups, such as the cleavage of the benzylamine moiety.
Synthesis and Purification Workflow
A common and logical synthetic route to this compound involves a two-step process starting from 4-hydroxybenzonitrile. This approach is efficient as it utilizes readily available starting materials.
Proposed Synthetic Pathway
-
Williamson Ether Synthesis: 4-hydroxybenzonitrile is reacted with allyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF). This step introduces the allyloxy group.
-
Nitrile Reduction: The resulting 4-(allyloxy)benzonitrile is then reduced to the primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Synthetic workflow for this compound.
Causality in Experimental Choices
-
Choice of Base and Solvent: Potassium carbonate is a mild and inexpensive base suitable for the O-alkylation of phenols. Acetone is a good solvent for this reaction as it dissolves the reactants and is easily removed.
-
Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yield. Catalytic hydrogenation is a viable, often milder, alternative.
-
Purification: Column chromatography is the standard method for purifying the final product, effectively removing any unreacted starting material or byproducts.
Reactivity, Stability, and Applications
The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
Reactivity Profile
-
Nucleophilic Amine: The primary benzylic amine is a strong nucleophile and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (via reductive amination) to form amides and secondary amines, respectively.
-
Allyl Group: The terminal double bond can undergo various reactions, including:
-
Addition Reactions: Halogenation, hydrohalogenation, and epoxidation.
-
Cross-Coupling Reactions: Such as the Heck or Suzuki reactions, if appropriately functionalized.
-
Rearrangement: Claisen rearrangement upon heating to form 2-allyl-4-aminomethylphenol.
-
Stability and Storage
The compound is stable under recommended storage conditions.[6] However, it is incompatible with strong oxidizing agents and strong acids.[6] To maintain its integrity, it should be stored in a tightly closed container in a dry, well-ventilated place, and kept in the dark.[3] Recommended storage temperatures are often between 4 to 8 °C.[3]
Applications in Research and Development
The primary documented application of this compound is as a reagent in the preparation of novel bioactive molecules.
-
Neurotrophic and Anti-Inflammatory Agents: It has been used in the synthesis of 3-aminomethylindole derivatives, which have shown potential as multifunctional anti-inflammatory and neurotrophic agents.[4]
-
Psychoactive Substance Research: Structurally related compounds, such as 4-allyloxymethamphetamine, have been synthesized to study their effects as selective inhibitors of cytochrome P450 enzymes, specifically CYP2D.[7] This highlights the utility of the 4-allyloxy-phenylamine scaffold in designing targeted enzyme inhibitors.
-
Building Block for Complex Molecules: The amine functionality allows for its incorporation into larger molecular frameworks through amide bond formation, a cornerstone of medicinal chemistry. The allyl group can serve as a handle for further chemical modification or for polymerization.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
Hazard Identification
Based on available safety data, the compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Handling Procedures
A logical workflow for safe handling is depicted below.
Caption: Recommended workflow for safely handling the compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]
-
Skin Contact: Wash off with soap and plenty of water.[6]
-
Eye Contact: Flush eyes with water as a precaution.[6]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]
In all cases of significant exposure or if symptoms persist, seek medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of complex target molecules, particularly those with potential biological activity. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development endeavors.
References
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D'Vries, R. F., et al. (2014). methanone. Acta Crystallographica Section E: Crystallographic Communications, E70, o814–o815.
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Waseda University. (n.d.). methanone.
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- BenchChem. (2025). An In-depth Technical Guide on the Stability and Storage of (4-(Bromomethyl)phenyl)methanamine.
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PubChem. (n.d.). 4-Allyloxy-2-hydroxybenzophenone. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of (4-(Allyloxy)phenyl)methanamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of (4-(Allyloxy)phenyl)methanamine, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring the formation of high-quality crystalline materials. This document delves into the theoretical principles governing solubility, provides a detailed experimental protocol for its determination, and presents a qualitative solubility profile in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this versatile building block.
Introduction: The Significance of this compound and Its Solubility
This compound, with a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol , is a primary amine of significant interest in medicinal chemistry.[1] It serves as a crucial building block in the synthesis of various biologically active molecules, including novel 3-aminomethylindole derivatives which have shown potential as multifunctional anti-inflammatory and neurotrophic agents.[1]
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a synthetic intermediate like this compound, a thorough understanding of its solubility in organic solvents is paramount for several key reasons:
-
Reaction Optimization: Most chemical reactions are carried out in solution to ensure that reactants are in the same phase, allowing for efficient molecular collisions and subsequent reaction. Selecting a solvent in which this compound is sufficiently soluble is the first step towards achieving optimal reaction kinetics and yield.
-
Purification and Crystallization: Solubility is the cornerstone of purification techniques such as crystallization.[2][3] An ideal solvent for crystallization will dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for the formation of pure crystals upon cooling.[3]
-
Formulation and Drug Delivery: In the later stages of drug development, solubility directly impacts the bioavailability of the final active pharmaceutical ingredient (API). While this guide focuses on the intermediate, the principles of solubility are foundational to overcoming formulation challenges.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[4][5] This concept is rooted in the polarity of both the solute and the solvent.[6] Organic compounds with polar functional groups tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[7]
This compound possesses a nuanced molecular structure that influences its solubility profile:
-
Polar Moieties: The primary amine (-NH2) group is capable of acting as both a hydrogen bond donor and acceptor. The ether linkage (-O-) can also act as a hydrogen bond acceptor. These polar functional groups contribute to its solubility in protic and polar aprotic solvents.
-
Nonpolar Moieties: The phenyl ring and the allyl group ( -CH2-CH=CH2) are nonpolar and will favorably interact with nonpolar solvents through van der Waals forces.
The presence of both polar and nonpolar regions suggests that this compound will exhibit a broad, but not universal, solubility across a spectrum of organic solvents. The basicity of the amine group (predicted pKa of 9.29±0.10) also implies that its solubility will be significantly enhanced in acidic aqueous solutions due to the formation of a more polar ammonium salt.[1]
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are useful, experimental determination provides definitive solubility data. The following protocol outlines a robust method for qualitatively and semi-quantitatively assessing the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Pipettes and syringes
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow
The following diagram illustrates the systematic workflow for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.
-
Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system reaches equilibrium when the rate of dissolution equals the rate of precipitation.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Data Interpretation:
-
Calculate the solubility in units of mg/mL or mol/L.
-
For a qualitative assessment, solubility can be categorized based on visual observation (e.g., soluble, partially soluble, insoluble).
-
Qualitative Solubility Profile of this compound
Based on the structural characteristics of this compound and established solubility principles, a qualitative solubility profile can be predicted.[4][8] Experimental verification is strongly recommended for specific applications.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The amine and ether groups can form hydrogen bonds with the hydroxyl group of methanol. |
| Ethanol | Soluble | Similar to methanol, hydrogen bonding interactions are favorable.[8] | |
| Isopropanol | Soluble | Expected to be a good solvent, though solubility may be slightly lower than in methanol or ethanol due to increased hydrocarbon character. | |
| Polar Aprotic | Acetone | Soluble | The ketone group of acetone can act as a hydrogen bond acceptor for the amine protons. |
| Ethyl Acetate | Soluble | The ester group can act as a hydrogen bond acceptor. | |
| Dichloromethane | Soluble | The moderate polarity and ability to participate in dipole-dipole interactions make it a likely solvent. | |
| Nonpolar Aromatic | Toluene | Sparingly Soluble | The phenyl ring of toluene can interact favorably with the phenyl ring of the solute via π-π stacking.[2] |
| Nonpolar Aliphatic | Hexane | Insoluble | The significant difference in polarity between the solute and hexane will likely result in poor solubility. |
Logical Relationships in Solvent Selection
The choice of solvent is a critical decision in chemical synthesis and purification. The following diagram illustrates the logical considerations for selecting an appropriate solvent system.
Caption: Decision-making flowchart for solvent selection.
Conclusion
The solubility of this compound is a critical parameter that influences its utility in synthetic organic chemistry and drug development. Its amphiphilic nature, arising from the presence of both polar amine and ether functionalities and nonpolar aromatic and aliphatic groups, results in a varied solubility profile. While theoretical principles provide a strong predictive foundation, empirical determination is essential for process optimization. The protocols and data presented in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their work, enabling more efficient reaction design, purification, and ultimately, the successful synthesis of target molecules.
References
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Solubility of Organic Compounds. (2023, August 31). Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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Guide for crystallization. Available at: [Link]
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3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Available at: [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]
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How to determine the solubility of organic compounds - Quora. (2017, June 24). Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
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Comparative Reactivity Profile: 4-Allyloxybenzylamine vs. 4-Methoxybenzylamine
The following technical guide details the comparative reactivity, mechanistic distinctions, and experimental applications of 4-Allyloxybenzylamine versus 4-Methoxybenzylamine.
Executive Summary: Electronic Siblings, Orthogonal Cousins
In complex organic synthesis, particularly peptide and peptidomimetic drug development, the selection of amine protecting groups often dictates the success of a route. 4-Methoxybenzylamine (PMB-amine ) and 4-Allyloxybenzylamine (PAB-amine ) appear electronically identical—both are electron-rich, acid-sensitive benzylamines.[1]
However, they serve fundamentally different strategic roles. PMB is a "workhorse" group, cleaved directly by oxidation or acid. PAB is a "Safety-Catch" group.[1] It remains stable under conditions that cleave PMB but can be "activated" via Palladium(0) chemistry to reveal a highly labile 4-hydroxybenzyl intermediate.[1] This guide delineates their orthogonality and provides validated protocols for their deployment.
Electronic & Structural Foundations
To understand the reactivity difference, we must first quantify the electronic contribution of the para-substituents.
| Feature | 4-Methoxybenzyl (PMB) | 4-Allyloxybenzyl (PAB) | Mechanistic Implication |
| Substituent | -OCH3 | -OCH2CH=CH2 | Both are strong Electron Donating Groups (EDG).[1] |
| Hammett Constant ( | -0.27 | ~ -0.25 (Est.)[1] | Nucleophilicity: Both amines exhibit similar nucleophilicity during alkylation/acylation. |
| Acid Stability | Moderate | Moderate (Intact) / Low (Activated) | Both are acid-sensitive, but PAB requires a two-step trigger for clean removal.[1] |
| Oxidative Potential | High ( | High | Both are susceptible to SET (Single Electron Transfer), but PMB is optimized for DDQ cleavage. |
Key Insight: The allyl group does not significantly alter the electron density of the aromatic ring compared to the methyl group. Therefore, installation conditions (reductive amination, alkylation) are identical. The divergence lies entirely in the cleavage vectors .
The Core Divergence: Cleavage Mechanisms[2]
PMB: Direct Oxidative Cleavage
The PMB group is classically removed via oxidative cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .[1]
-
Mechanism: DDQ accepts an electron from the electron-rich aromatic ring, forming a Charge-Transfer (CT) complex.[1] Abstraction of a benzylic hydride follows, generating an oxocarbenium ion that hydrolyzes to 4-methoxybenzaldehyde and the free amine.
-
Limitation: Requires water; incompatible with other easily oxidizable groups (e.g., free thiols, electron-rich indoles).
PAB: The "Safety-Catch" Mechanism
The PAB group functions as a latent protecting group. It is stable to DDQ (under controlled conditions) but is unlocked by Transition Metal catalysis.
The Workflow:
-
Activation: Treatment with Pd(PPh3)4 and a scavenger (e.g., N,N-dimethylbarbituric acid) cleaves the allyl ether via a
-allyl palladium complex (Tsuji-Trost reaction).[1] -
Release: The product is the 4-Hydroxybenzyl (HB) amine. The phenolic hydroxyl group is a massive electron donor (
), making the benzyl bond hyper-labile to mild acid (1% TFA) or mild oxidation (CAN), releasing the free amine.
Mechanistic Visualization
The following diagram illustrates the orthogonal pathways.
Caption: Figure 1. Orthogonal cleavage pathways. PMB undergoes direct oxidative cleavage. PAB requires Pd(0)-mediated activation to the labile phenol intermediate.[1]
Orthogonality Decision Matrix
Use this table to select the appropriate group based on your synthetic constraints.
| Condition / Reagent | PMB-Amine Stability | PAB-Amine Stability | Strategic Application |
| TFA (50% in DCM) | Cleaved (Slowly) | Cleaved (Slowly) | Both cleaved by strong acid; not orthogonal here.[1] |
| TFA (1% in DCM) | Stable | Stable (Intact) / Cleaved (if Activated) | Use PAB if you need to cleave a t-Butyl group first (using 20% TFA) without losing the benzyl protection. |
| DDQ (Oxidative) | Cleaved | Stable | Key Orthogonality: Use PAB if you need to remove a PMB ether elsewhere in the molecule. |
| Pd(PPh3)4 (Allyl Scavenger) | Stable | Activated (becomes OH-Benzyl) | Use PAB as a specific "Safety-Catch" linker.[1] |
| H2 / Pd-C | Cleaved | Cleaved (Ring reduction possible) | Global deprotection for both.[1] |
| Base (Piperidine/NaOH) | Stable | Stable | Compatible with Fmoc protocols. |
Experimental Protocols
Synthesis of 4-Allyloxybenzylamine
Rationale: PAB-amine is often expensive or unavailable commercially.[1] This protocol ensures a scalable supply.
Reagents: 4-Hydroxybenzaldehyde, Allyl Bromide, K2CO3, Acetone, Ammonium Acetate, NaBH3CN.
-
O-Alkylation:
-
Dissolve 4-hydroxybenzaldehyde (10.0 g, 82 mmol) in Acetone (150 mL).
-
Add K2CO3 (17.0 g, 123 mmol) and Allyl Bromide (7.8 mL, 90 mmol).
-
Reflux for 4 hours. Monitor by TLC (Hex/EtOAc 4:1).
-
Filter salts, concentrate, and redissolve in Et2O. Wash with 1M NaOH (removes unreacted phenol) and Brine.
-
Yield: ~95% of 4-allyloxybenzaldehyde (Yellow oil).[1]
-
-
Reductive Amination:
-
Dissolve the aldehyde (10.0 g) in MeOH (100 mL).
-
Add Ammonium Acetate (47 g, 10 eq) to generate the imine in situ. Stir 1 hr at RT.
-
Add NaBH3CN (2.7 g, 0.7 eq) portion-wise. Caution: HCN gas risk; vent properly.
-
Stir 16 h. Quench with conc. HCl to pH < 2 (destroys borohydride).
-
Basify with NaOH to pH > 12. Extract with DCM.
-
Purification: Distillation or conversion to HCl salt.
-
Comparative Deprotection Workflows
Protocol A: Oxidative Cleavage of PMB (The Standard)
-
Substrate: N-PMB-Amine derivative.
-
Reagents: DDQ (1.5 eq), DCM:H2O (18:1).
-
Procedure:
-
Dissolve substrate in DCM/H2O mixture.
-
Add DDQ. Mixture turns deep green/red (Charge Transfer complex).
-
Stir 1-2 h at RT. Color fades to precipitated hydroquinone.
-
Filter, wash with sat. NaHCO3.
-
Note: If substrate contains free amines, buffer with NaHCO3 to prevent acid-catalyzed side reactions.[1]
-
Protocol B: Safety-Catch Cleavage of PAB (The Orthogonal Route)
-
Substrate: N-PAB-Amine derivative.[1]
-
Step 1: Activation (De-allylation)
-
Step 2: Release (Acidolysis)
References
-
Electronic Effects & Hammett Constants
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
PMB Cleavage Mechanisms
-
Yonemitsu, O., et al. (1982). DDQ oxidative cleavage of p-methoxybenzyl ethers. Journal of the American Chemical Society. Link
-
-
Allyl "Safety-Catch" Linkers
-
Guibé, F. (1997). Allylic Protecting Groups and their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13509-13556. Link
-
-
Orthogonal Protection Strategies
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
-
Palladium-Catalyzed Deprotection
-
Tsuji, J., & Mandai, T. (1996). Palladium-Catalyzed Reactions of Allylic Compounds. Synthesis. Link
-
Sources
Chemical Stability of Allyloxy Group in Benzylamine Derivatives
Executive Summary
The allyloxy group (
This guide addresses the specific chemoselective challenges presented by the benzylamine scaffold . Unlike simple phenols, benzylamines possess a basic nitrogen capable of poisoning transition metal catalysts and a benzylic C-N bond susceptible to hydrogenolysis. This document provides validated protocols for manipulating the allyloxy moiety without compromising the benzylamine integrity, supported by mechanistic insights and metabolic stability data.
The Chemoselective Landscape
In benzylamine derivatives, the stability of the allyloxy group is defined by its resistance to base and nucleophiles, and its specific lability to Transition Metal (TM) catalysis and strong Lewis acids.
Stability Matrix: Allyloxy vs. Benzylamine
The following table summarizes the stability limits. Note the critical incompatibility in Reductive conditions.
| Condition Type | Reagent Class | Allyloxy Stability | Benzylamine Stability | Compatibility Verdict |
| Acidic | Dilute HCl / TFA | Stable | Stable (Forms salt) | ✅ High |
| Acidic | Strong Lewis ( | Unstable (Cleaves) | Stable (Complexes) | ⚠️ Moderate (Req. careful quench) |
| Basic | NaOH, | Stable | Stable | ✅ High |
| Basic | Stable (unless acidic | Unstable (Lithiation) | ⚠️ Low | |
| Reductive | Unstable (Reduces to Propyl) | Unstable (Hydrogenolysis of C-N) | ❌ CRITICAL FAILURE | |
| Reductive | Stable | Stable | ✅ High | |
| Oxidative | Unstable (Cleaves alkene) | Unstable (N-oxidation) | ❌ Low | |
| TM Catalysis | Pd(0) / Scavenger | Unstable (Deprotection) | Stable (Potential Poison) | ⚠️ Manageable (See Protocol) |
Mechanistic Pathways & Reactivity[1]
To manipulate these derivatives effectively, one must understand the two primary reactive pathways: Palladium-Catalyzed Deallylation (for deprotection) and Claisen Rearrangement (for structural modification).
Palladium-Catalyzed Deallylation (The Tsuji-Trost Pathway)
Removing the allyloxy group in the presence of a free benzylamine requires overcoming the "catalyst poisoning" effect where the amine coordinates to Pd(0). We utilize a specific scavenger, 1,3-dimethylbarbituric acid (NDMBA) , which acts as a soft nucleophile to intercept the
Figure 1: The catalytic cycle for chemoselective deallylation. The amine moiety of the substrate can competitively bind to Pd(II), necessitating the use of bidentate phosphine ligands or high-activity scavengers like NDMBA.
The Claisen Rearrangement[2]
If the allyloxy group is ortho to the benzylamine attachment (or other substituents), thermal heating induces a [3,3]-sigmatropic rearrangement. This is a powerful method to install C-allyl groups but represents a thermal instability risk during high-temperature processing (>180°C).
Figure 2: Thermal instability pathway. Benzylamine derivatives with ortho-allyloxy groups will rearrange to C-allyl phenols upon prolonged heating, altering the pharmacophore.
Experimental Protocols
Protocol A: Chemoselective Deprotection of Allyloxy Benzylamines
Objective: Remove the O-allyl group without affecting the benzylamine nitrogen or the benzylic bond. Scope: Applicable to secondary and tertiary benzylamines. Primary amines may require N-protection (e.g., Boc) if yields are low.
Reagents:
-
Substrate (1.0 equiv)
- (Catalyst, 0.05 equiv)
-
1,3-Dimethylbarbituric acid (NDMBA) (Scavenger, 3.0 equiv)
-
Dichloromethane (DCM) or Methanol (degassed)
Procedure:
-
Preparation: Dissolve the allyloxy benzylamine (1 mmol) in degassed DCM (10 mL) under an Argon atmosphere.
-
Scavenger Addition: Add NDMBA (3 mmol). The mixture may be a suspension.
-
Catalysis: Add
(50 µmol). Stir at ambient temperature (25°C).-
Expert Insight: Do not heat initially. Heating promotes amine coordination to Pd.
-
-
Monitoring: Monitor by TLC every 30 mins. The spot for the starting material should disappear, replaced by a more polar spot (phenol).
-
Workup (Self-Validating Step):
-
Dilute with DCM.
-
Wash with saturated
(aq). Crucial: NDMBA and its allylated byproduct are acidic/polar and will be removed in the basic aqueous wash. The benzylamine phenol (likely zwitterionic or basic) depends on pH. -
Check: If the product is amphoteric (phenol + amine), adjust aqueous layer to pH ~8-9 and extract with Ethyl Acetate.
-
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography.
Protocol B: Preventing Hydrogenolysis during Reduction
Objective: Reduce the allyl double bond to a propyl group without cleaving the benzylamine (
Challenge: Standard
Procedure:
-
Dissolve substrate in Benzene/Ethanol (1:1).
-
Add
(5 mol%). -
Stir under
balloon (1 atm) at room temperature. -
Verification: NMR should show loss of vinylic protons (5.0-6.0 ppm) but retention of the benzylic singlet (3.5-4.0 ppm).
Biological Stability (ADME Implications)
In drug discovery, the allyloxy group is not metabolically inert. When incorporating this moiety into a benzylamine drug candidate, consider the following metabolic fates:
-
O-Dealkylation (CYP mediated):
-
Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily oxidize the carbon alpha to the oxygen.
-
Result: Cleavage of the allyl group to release the phenol and acrolein (toxic metabolite).
-
Mitigation: Substitution at the allylic position (e.g., methallyl) sterically hinders this oxidation.
-
-
Epoxidation:
-
The double bond is susceptible to epoxidation, creating a reactive epoxide intermediate that can alkylate DNA or proteins (genotoxicity risk).
-
Recommendation: For in vivo stability, replace the simple allyloxy group with a difluoroallyloxy or cyclopropylmethoxy isostere to block metabolic degradation while maintaining steric volume.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (The definitive source for allyl ether stability and deprotection conditions).
-
Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13571-13608. (Review of Pd-catalyzed deprotection mechanisms).
-
Garner, P., & Park, J. M. (1992). The use of N,N'-dimethylbarbituric acid as a scavenger in the palladium-catalyzed deprotection of allyl esters and carbonates. Journal of Organic Chemistry. (Establishes NDMBA protocol).
-
Lutz, F., et al. (2006). Hydrogenolysis of Benzylamines: A Review. Advanced Synthesis & Catalysis. (Details the instability of benzylamines under standard hydrogenation).
-
Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. (Comprehensive review of the rearrangement conditions).
Sources
A Comprehensive Safety & Handling Guide for (4-(Allyloxy)phenyl)methanamine (CAS: 83171-41-9)
This document serves as an in-depth technical guide to the safe handling, storage, and emergency management of (4-(Allyloxy)phenyl)methanamine. It is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. As a key building block in the synthesis of novel compounds, particularly those with potential anti-inflammatory and neurotrophic applications, a comprehensive understanding of its safety profile is paramount to ensuring both personnel safety and the integrity of experimental outcomes.[1] This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations and validated protocols essential for a proactive safety culture.
Core Chemical & Physical Identity
Before handling any chemical, a foundational understanding of its physical properties is critical. These characteristics influence storage conditions, appropriate personal protective equipment (PPE), and spill response procedures. This compound is a yellow to pale yellow liquid oil under standard conditions.[2] Its predicted high boiling point suggests low volatility at room temperature, but this does not eliminate inhalation risk, especially if heated or aerosolized.
Table 1: Key Chemical and Physical Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 83171-41-9 | [1][2] |
| Molecular Formula | C10H13NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | Yellow to pale yellow oil | [2] |
| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [1] |
| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.29 ± 0.10 (Predicted) |[1] |
Hazard Identification and Proactive Risk Assessment
This compound is classified as hazardous. The primary risks are associated with its irritant properties and acute oral toxicity.[2][3] The presence of a primary amine functional group contributes to its basicity and potential to cause skin and eye irritation. Understanding the link between exposure routes and potential health effects is the first step in a robust risk assessment.
Caption: Hazard-Exposure Pathway for this compound.
Table 2: GHS Hazard Classification Summary
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3][4] |
| Precautionary Statements | Prevention: P261, P264, P270, P271, P280Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313Storage: P403+P233Disposal: P501 |[2][3] |
Emergency Response & First-Aid Protocols
In the event of an exposure, a rapid and correct response is critical to minimizing harm. The following workflow and detailed protocols are designed to be a self-validating system for immediate action. All laboratory personnel must be familiar with these procedures before beginning work with the compound.
Caption: Emergency First-Aid Workflow for Chemical Exposure.
Step-by-Step First-Aid Methodologies
-
If Inhaled: Immediately move the individual to an area with fresh air.[3] Keep them at rest in a position that is comfortable for breathing. If symptoms such as coughing or shortness of breath persist, or if the person feels unwell, seek immediate medical attention.[5] The primary goal is to remove the individual from the contaminated atmosphere to prevent further respiratory irritation.
-
In Case of Skin Contact: Promptly take off all contaminated clothing.[3] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[6] If skin irritation develops and persists, medical advice is required.[2] The amine functional group can cause chemical burns, and thorough washing is necessary to neutralize and remove the substance.
-
In Case of Eye Contact: This is a critical exposure route requiring immediate action. Rinse the eyes cautiously with a steady stream of water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation of the eye surface and under the lids.[2][3] If present, remove contact lenses after the first 5 minutes and continue rinsing. An ophthalmologist should be consulted immediately.[3]
-
If Swallowed: Rinse the mouth thoroughly with water.[3] Have the conscious person drink one or two glasses of water to dilute the chemical.[3] Do not induce vomiting , as this can cause further damage to the esophagus. Call a physician or Poison Control Center immediately.[2][3]
Engineering Controls, Handling, and Storage
The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling procedures. This is accomplished through a combination of engineering controls and stringent work practices.
Engineering Controls & Personal Protective Equipment (PPE)
-
Primary Engineering Control: All work involving this compound must be conducted within a certified chemical fume hood.[7] This is the most effective way to control exposure to vapors or aerosols and mitigate the risk of inhalation.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields conforming to EN166 or NIOSH-approved goggles are mandatory.[7]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.
-
Skin and Body Protection: A standard laboratory coat is required. Choose additional body protection based on the scale of the operation and potential for splashing.[7]
-
Safe Handling & Storage Protocols
-
Handling: Avoid all direct contact with the substance. Do not breathe vapors or mists. Ensure the work area is well-ventilated, even when using a fume hood. After handling, wash hands and any exposed skin thoroughly before leaving the laboratory.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] The storage location should be separate from incompatible materials, specifically strong oxidizing agents and strong acids, to prevent potentially hazardous reactions.[7]
Accidental Release and Disposal Procedures
Preparedness for accidental spills is a non-negotiable aspect of laboratory safety.
Spill Response Protocol
-
Evacuate & Secure: Ensure all non-essential personnel evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation, but avoid actions that could aerosolize the spilled material.
-
Contain: Prevent the spill from entering drains or waterways.[3][7]
-
Absorb: For small spills, cover with a non-combustible, inert absorbent material (e.g., sand, vermiculite).
-
Collect & Dispose: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[7] The container must be properly labeled.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Waste Disposal
All waste containing this compound, including empty containers and contaminated absorbents, must be disposed of as hazardous chemical waste.[3] Disposal must be carried out through a licensed contractor and in strict accordance with all federal, state, and local environmental regulations.[3][7]
References
-
methanone - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from
- This compound CAS#: 83171-41-9 - ChemicalBook. (n.d.). ChemicalBook.
- Safety Data Sheet. (n.d.).
- 83171-41-9 | this compound - Regione Veneto. (n.d.).
- 83171-41-9|this compound|BLD Pharm. (n.d.). BLD Pharm.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - FMC. (n.d.). FMC.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- 4-Allyloxy-2-hydroxybenzophenone | C16H14O3 | CID 75689 - PubChem. (n.d.). National Center for Biotechnology Information.
- Safety Data Sheet. (2025, December 5).
- SAFETY DATA SHEET - Harbor Freight Tools. (n.d.). Harbor Freight Tools.
Sources
- 1. This compound CAS#: 83171-41-9 [m.chemicalbook.com]
- 2. FCKeditor - Resources Browser [regione.veneto.it]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Allyloxy-2-hydroxybenzophenone | C16H14O3 | CID 75689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. api.henkeldx.com [api.henkeldx.com]
- 6. ag.fmc.com [ag.fmc.com]
- 7. peptide.com [peptide.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Synonyms for (4-(Allyloxy)phenyl)methanamine in literature
Synonyms, Synthesis, and Applications in Chemical Research
Executive Summary
(4-(Allyloxy)phenyl)methanamine (CAS: 83171-41-9) is a specialized primary amine intermediate used primarily in medicinal chemistry and advanced organic synthesis. Characterized by a para-substituted benzene ring featuring a reactive allyloxy group and a methanamine tail, it serves as a critical building block for synthesizing bioactive scaffolds, particularly indole-based anti-inflammatory and neurotrophic agents. This guide provides a definitive reference for its nomenclature, validated synthesis protocols, and application logic.
Part 1: Nomenclature & Synonyms
Correctly identifying chemical reagents is the first step in reproducible research. Due to varying nomenclature standards (IUPAC vs. CAS vs. Common Usage), this compound appears under several aliases in literature and vendor catalogs.
Synonym Reference Table
| Naming Convention | Synonym / Identifier | Context of Use |
| IUPAC (Systematic) | (4-(prop-2-en-1-yloxy)phenyl)methanamine | Official systematic name used in patent filings and formal publications. |
| CAS Index Name | Benzenemethanamine, 4-(2-propen-1-yloxy)- | Used in Chemical Abstracts Service (CAS) searches. |
| Common / Trivial | 4-Allyloxybenzylamine | Most common name in lab notebooks and vendor catalogs. |
| Alternative Common | p-Allyloxybenzylamine | Denotes para substitution; common in older literature. |
| Structural Name | [4-(2-propenyloxy)phenyl]methanamine | Emphasizes the specific alkene position. |
| InChIKey | VRWGRLFEHAONPN-UHFFFAOYSA-N | Unique digital identifier for database integration. |
Nomenclature Logic Map
The following diagram visualizes the derivation of the compound's primary synonyms to aid in database searching.
Caption: Logical derivation of primary synonyms from the core chemical structure.
Part 2: Chemical Identity & Properties
-
Molecular Formula:
[] -
Molecular Weight: 163.22 g/mol
-
Structural Features:
-
Primary Amine (
): Nucleophilic center for amide coupling or reductive amination. -
Allyl Ether (
): Stable protecting group that can be removed (deprotected) to yield a phenol or used as a handle for olefin metathesis.
-
Part 3: Synthesis Protocols
The synthesis of this compound is typically achieved via the Reductive Amination of its aldehyde precursor or the Reduction of its nitrile analog. Below is a field-proven protocol based on the aldehyde route, favored for its mild conditions and high yield.
Protocol: Reductive Amination from 4-(Allyloxy)benzaldehyde
Rationale: This method avoids the use of strong reducing agents like LiAlH4 (required for nitrile reduction), making it safer and more compatible with other functional groups.
Reagents:
-
Precursor: 4-(Allyloxy)benzaldehyde (CAS: 5461-97-2)
-
Amine Source: Ammonium Acetate (
) or Hydroxylamine Hydrochloride ( ) -
Reducing Agent: Sodium Cyanoborohydride (
) or Hydrogen/Palladium ( ) -
Solvent: Methanol (MeOH)[4]
Step-by-Step Workflow:
-
Oxime Formation (Intermediate):
-
Dissolve 4-(allyloxy)benzaldehyde (1.0 eq) in Methanol.
-
Add Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until aldehyde spot disappears.[4]
-
Result: Formation of 4-(allyloxy)benzaldehyde oxime.
-
-
Reduction to Amine:
-
Option A (Chemical Reduction): Cool the oxime solution to 0°C. Carefully add Zinc dust (excess) and Ammonium Formate or dilute HCl. Stir vigorously.
-
Option B (Catalytic Hydrogenation - Caution): Use Raney Nickel with
gas. Note: Pd/C may reduce the allyl double bond, so selective reducing agents or Zn/HCl are preferred to preserve the allyl group. -
Critical Control Point: Ensure the allyl group remains intact. Avoid non-selective hydrogenation catalysts like Pd/C unless the allyl group is intended to be reduced to a propyl group.
-
-
Purification:
-
Filter the reaction mixture to remove solids.
-
Concentrate the filtrate under reduced pressure.[4]
-
Basify the residue with 1M NaOH to pH > 10.
-
Extract with Dichloromethane (DCM) (
). -
Dry organic layer over
, filter, and concentrate.[4] -
Validation: Verify product via
NMR (Look for methylene doublet at ppm and allyl signals).
-
Synthesis Pathway Diagram
Caption: Step-wise synthesis from commercially available 4-hydroxybenzaldehyde.
Part 4: Applications in Literature
1. Pharmaceutical Intermediates (Bioactive Scaffolds)
The primary application of 83171-41-9 is as a nucleophilic building block in the synthesis of 3-aminomethylindole derivatives .
-
Mechanism: The amine group reacts with indole-3-carboxaldehydes or activated esters to form linked constructs.
-
Therapeutic Utility: These derivatives have been investigated as multifunctional agents with anti-inflammatory and neurotrophic properties. The allyloxy group often serves as a "pro-drug" moiety or a lipophilic anchor that improves membrane permeability before metabolic cleavage.
2. Chemical Biology & Linker Chemistry
-
Orthogonal Functionalization: The molecule possesses two distinct reactive handles:
-
Amine: Reacts with carboxylic acids (amides), isocyanates (ureas), or aldehydes (imines).
-
Allyl Ether: Inert to amine-coupling conditions but reactive toward thiol-ene click chemistry or olefin metathesis .
-
-
Use Case: Researchers use this dual reactivity to synthesize cross-linkers for hydrogels or to attach functional ligands to polymer surfaces.
References
-
ChemicalBook. this compound Properties and Suppliers. Retrieved from
-
BLD Pharm. Product Datasheet: this compound (CAS 83171-41-9).[2] Retrieved from
-
BenchChem. Compound Summary for 4-(p-Tolyloxy)phenyl)methanamine (Analogous Chemistry). Retrieved from
-
PubChem. Compound Summary: 3-Allyl-4-(allyloxy)benzaldehyde (Precursor). Retrieved from
-
Molaid. Reaction data for 4-allyloxybenzyl chloride (Precursor). Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for Reductive Amination Using (4-(Allyloxy)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Synthesis of Secondary Amines
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, for the construction of carbon-nitrogen (C-N) bonds.[1] This powerful reaction allows for the conversion of aldehydes and ketones into a diverse array of primary, secondary, and tertiary amines.[2] The strategic importance of this method lies in its efficiency and broad substrate scope, making it a favored approach for the synthesis of amine-containing bioactive molecules.[1]
This guide provides detailed protocols and technical insights for the use of (4-(Allyloxy)phenyl)methanamine in reductive amination reactions. This versatile primary amine serves as a valuable building block, incorporating a latent phenolic hydroxyl group protected by an allyl ether. The allyloxy group offers robust stability under various reaction conditions while being amenable to selective deprotection, a feature of significant utility in multi-step drug development campaigns.[3]
The Mechanism of Reductive Amination: A Two-Step Cascade
Reductive amination proceeds through a two-step sequence that is often performed in a single pot.[2] The reaction is typically carried out under neutral or weakly acidic conditions.[2]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, this compound, on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[2]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the corresponding secondary amine.[4] A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that is selective for the imine/iminium ion over the starting carbonyl compound.[4]
Caption: Mechanism of Reductive Amination.
Experimental Protocol: Reductive Amination with this compound
This protocol describes a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[5][6]
Materials and Reagents
-
This compound (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde (1.0-1.2 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane or 1,2-dichloroethane.
-
Imine Formation: Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
-
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle with care.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry (Amine:Aldehyde) | 1.0 : 1.0-1.2 | A slight excess of the aldehyde can drive the imine formation to completion. |
| Reducing Agent (eq) | 1.5 | An excess of the reducing agent ensures complete reduction of the imine/iminium ion. |
| Solvent | Anhydrous DCM or DCE | These aprotic solvents are compatible with the reducing agent and facilitate the reaction.[5] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1-12 hours | Reaction time is substrate-dependent and should be monitored by TLC or LC-MS. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete imine formation. | Add a catalytic amount of acetic acid to promote imine formation. |
| Inactive reducing agent. | Use fresh, anhydrous sodium triacetoxyborohydride. | |
| Sterically hindered substrates. | Increase reaction time and/or temperature. Consider a different reducing agent. | |
| Presence of Unreacted Aldehyde | Insufficient reducing agent. | Add an additional portion of the reducing agent. |
| Aldehyde is a poor substrate. | Consider pre-forming the imine before adding the reducing agent. | |
| Formation of Side Products | Over-alkylation (for primary amines). | Use a 1:1 stoichiometry of amine to aldehyde. |
| Reduction of the aldehyde. | Ensure the use of a selective reducing agent like STAB. |
The Strategic Role of the Allyloxy Protecting Group
The allyloxy group in this compound serves as a robust protecting group for the phenolic hydroxyl functionality.[3] This is particularly advantageous in drug development for several reasons:
-
Stability: The allyl ether is stable to a wide range of reaction conditions, including acidic and basic environments, allowing for diverse chemical transformations on other parts of the molecule.[7]
-
Orthogonality: The deprotection of the allyl group is typically achieved under conditions that do not affect other common protecting groups, providing valuable orthogonality in a multi-step synthesis.[3]
-
Mild Deprotection: The removal of the allyl group can be accomplished under mild conditions, most commonly using a palladium catalyst.[8] This high degree of chemoselectivity is crucial when working with complex, late-stage intermediates in drug synthesis.[7]
Protocol: Deprotection of the Allyloxy Group
Caption: Deprotection of the Allyloxy Group.
A common method for the deprotection of aryl allyl ethers involves palladium-catalyzed cleavage.[8]
Materials:
-
Allyloxy-protected compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalytic amount)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve the allyloxy-protected compound in methanol.
-
Add potassium carbonate and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by standard methods to yield the deprotected phenol.
Conclusion
This compound is a highly useful and versatile reagent for the synthesis of secondary amines via reductive amination. The protocols and technical information provided herein offer a solid foundation for researchers and drug development professionals to effectively utilize this building block in their synthetic endeavors. The strategic incorporation of the allyloxy protecting group provides an additional layer of synthetic flexibility, making this reagent a valuable asset in the construction of complex molecular architectures.
References
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. Available at: [Link]
-
Thayumanavan, S., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]
-
Boivin, J., et al. (2001). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 79(5-6), 869-877. Available at: [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2006). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 109-117. Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
Synthesis of 3-aminomethylindole derivatives using 4-allyloxybenzylamine
Executive Summary
This Application Note details a high-fidelity protocol for the synthesis of 3-aminomethylindole derivatives (analogues of the alkaloid Gramine) utilizing 4-allyloxybenzylamine as a strategic amine source.
Unlike standard dimethylamine-based Mannich reactions, the use of 4-allyloxybenzylamine introduces a "Safety-Catch" linker. The allyloxy (
Strategic Rationale & Mechanism
The synthesis relies on the Mannich Reaction , an electrophilic substitution at the electron-rich C3 position of the indole.
Why 4-Allyloxybenzylamine?
-
Orthogonality: The
-allyl group is orthogonal to standard benzyl ( ) or Boc protecting groups. It allows for the selective revelation of a phenol group late in the synthesis without affecting other sensitive functionalities. -
Stoichiometric Control: Primary amines (like 4-allyloxybenzylamine) can lead to unwanted bis-alkylation (forming di-indolyl compounds). This protocol utilizes stoichiometric excess and controlled addition to favor the formation of the secondary amine (mono-adduct).
-
Purification Handle: The lipophilic benzyl backbone facilitates easy separation from unreacted formaldehyde via standard silica chromatography, unlike low molecular weight amines.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the Indole Mannich reaction.[1] Control of stoichiometry prevents the Bis-Indolyl side product.
Experimental Protocol
Reagents & Materials
-
Formaldehyde (37% aq.[1] solution): 1.2 equiv.
-
4-Allyloxybenzylamine: 1.5 equiv. (Excess prevents bis-alkylation).
-
Sodium Hydroxide (2M): For neutralization.
-
Ethyl Acetate/Hexanes: For extraction/purification.
Protocol A: The Mannich Coupling (One-Pot)
Step 1: Pre-activation (Iminium Formation)
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-allyloxybenzylamine (1.5 mmol) in Glacial Acetic Acid (3.0 mL).
-
Note: The reaction is exothermic; cool to 0°C if scaling up >10g.
-
-
Add Formaldehyde (37% aq.) (1.2 mmol) dropwise.
-
Stir at room temperature for 15 minutes. This ensures the formation of the reactive iminium species before the indole is introduced.
Step 2: C3-Functionalization
-
Add Indole (1.0 mmol) to the reaction mixture in one portion.
-
Stir the mixture at 25°C for 4–6 hours .
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The indole spot (high Rf) should disappear, replaced by a lower Rf amine spot.
-
Troubleshooting: If the reaction is sluggish (due to electron-withdrawing groups on the indole), heat to 50°C.
-
Step 3: Workup & Isolation [1]
-
Pour the reaction mixture into Ice Water (20 mL).
-
Slowly basify to pH ~9–10 using 2M NaOH or saturated Na₂CO₃ .
-
Critical: The product will precipitate as a white/off-white solid or oil upon basification.
-
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organics with Brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: Gradient of 1%
5% Methanol in Dichloromethane (with 0.1% Triethylamine to prevent streaking).
-
Post-Synthetic Modification: Allyl Deprotection
To reveal the phenol (active pharmacophore), the allyl group is removed using Tsuji-Trost conditions.
Reagents:
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) or Morpholine (3.0 equiv).
-
Solvent: Dichloromethane (DCM) or THF (degassed).
Protocol:
-
Dissolve the 3-aminomethylindole derivative (1.0 equiv) in dry, degassed DCM under Nitrogen/Argon.
-
Add NDMBA (3.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Stir at 30°C for 2–4 hours .
-
Workup: The reaction mixture is concentrated and purified directly via chromatography. The scavenger byproduct is polar and easily separated.
Deprotection Workflow Diagram
Figure 2: Palladium-catalyzed deprotection workflow to reveal the phenolic payload.
Data Analysis & Quality Control
Expected Analytical Data
The following spectral features confirm the successful synthesis of N-(4-allyloxybenzyl)-1-(1H-indol-3-yl)methanamine.
| Feature | Technique | Diagnostic Signal | Interpretation |
| Linker | ¹H NMR | Methylene bridge ( | |
| Benzyl | ¹H NMR | Benzylic methylene ( | |
| Allyl | ¹H NMR | Characteristic alkene pattern of the protecting group | |
| Indole C2 | ¹H NMR | Proton at C2 position (confirms C3 substitution) | |
| Mass | LC-MS | Matches calculated molecular weight |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Bis-indole formation | Excess Indole or insufficient Amine | Ensure Amine is |
| Low Yield | Polymerization of iminium | Maintain temperature |
| Incomplete Deprotection | Catalyst poisoning (Pd) | Ensure solvents are degassed (O₂ free). Use fresh Pd(PPh₃)₄. |
References
-
Classic Mannich Reaction on Indoles
-
Love, B. E., & Raje, P. S. (1993). Synthesis of β-carbolines via the Pictet-Spengler reaction. This paper discusses the fundamental reactivity of tryptamines and indole Mannich bases.[6]
-
Source: (General Reference for Indole reactivity).
-
-
Allyl Deprotection Methodology
- Guibé, F. (1998).
-
Source:.
-
Biological Relevance of 3-Aminomethylindoles
- Tarasenko, R. V., et al. (2021).
-
Source:.
-
General Protocol for Mannich Reactions
- Heaney, H., & Papageorgiou, G. (2005). Mannich Reactions of Indoles with Morpholine and N-Methylpiperazine.
-
Source:.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: (4-(Allyloxy)phenyl)methanamine, a Heterobifunctional Crosslinker for Advanced Polymer Architectures
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Orthogonal Chemistry in Polymer Design
The crosslinking of polymers—the process of forming covalent bonds to bridge polymer chains—is a fundamental strategy for creating robust materials with tailored mechanical, thermal, and chemical properties.[1] While conventional crosslinkers possess multiple identical reactive groups, a more sophisticated approach utilizes heterobifunctional crosslinkers, which contain two different reactive moieties.[2][3] This orthogonal reactivity allows for sequential or triggered crosslinking steps, granting precise control over network formation and enabling the design of complex, functional materials.[4][5]
(4-(Allyloxy)phenyl)methanamine stands out as a uniquely versatile heterobifunctional crosslinker. It incorporates a nucleophilic primary amine and a radically reactive allyl ether within a single, stable molecular framework.
-
The primary amine group readily participates in classic nucleophilic addition and substitution reactions, such as those with epoxides and isocyanates, making it an excellent curing agent for thermoset resins.[6][7]
-
The allyl ether group is an ideal substrate for the highly efficient, UV- or thermally-initiated thiol-ene "click" reaction.[8][9] This reaction is prized for its rapid kinetics, high yield, and compatibility with a wide range of functional groups, particularly in aqueous environments.[10]
This dual nature enables innovative strategies such as two-stage curing, the creation of functional hydrogels with pendant reactive sites for bioconjugation, and the development of advanced composites.[11] This application note provides a technical overview of this compound's core chemistry and presents detailed protocols for its use in representative advanced polymer systems.
Properties and Specifications
The utility of this compound stems from its distinct chemical functionalities, which are reflected in its physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 83171-41-9 | [12] |
| Molecular Formula | C₁₀H₁₃NO | [12] |
| Molecular Weight | 163.22 g/mol | [12] |
| Appearance | Colorless to pale yellow liquid/solid | N/A |
| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [12] |
| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [12] |
| pKa (amine) | 9.29 ± 0.10 (Predicted) |[12] |
Core Chemistry and Reaction Mechanisms
The power of this compound lies in its two distinct, orthogonally reactive chemical handles. Understanding the causality behind each reaction is critical for designing successful crosslinking protocols.
The Nucleophilic Amine Moiety: Forging Robust Covalent Bonds
The primary benzylic amine (-CH₂NH₂) is a potent nucleophile, driven by the lone pair of electrons on the nitrogen atom.[13] This makes it highly reactive toward electrophilic functional groups, forming the basis for its use as a curing agent in many thermoset systems.
-
Reaction with Epoxides: The amine initiates a nucleophilic attack on one of the electrophilic carbons of the epoxide ring.[14] This SN2-type reaction results in ring-opening and the formation of a stable carbon-nitrogen bond and a secondary alcohol.[6][15] This reaction is the cornerstone of amine-cured epoxy resins.[16]
-
Reaction with Isocyanates: The amine group rapidly adds across the N=C double bond of the isocyanate group (-NCO).[17] This reaction forms a highly stable urea linkage and is a fundamental reaction in polyurethane chemistry.[18]
The Allyl Ether Moiety: Thiol-Ene "Click" Chemistry
The terminal alkene of the allyl group serves as the 'ene' component for the thiol-ene reaction, a powerful example of "click" chemistry.[8][9] The most common pathway is a free-radical mediated addition, which proceeds via a step-growth mechanism.[19][20]
Mechanism Rationale:
-
Initiation: Upon exposure to UV light or heat, a photoinitiator or thermal initiator generates a free radical. This radical abstracts a hydrogen atom from a thiol (R-SH), creating a highly reactive thiyl radical (R-S•).
-
Propagation: The thiyl radical adds across the allyl double bond in an anti-Markovnikov fashion. This breaks the C=C π-bond and forms a new C-S bond, transferring the radical to a carbon atom.
-
Chain Transfer: The resulting carbon-centered radical is highly reactive and readily abstracts a hydrogen from another thiol molecule. This creates the final thioether product and regenerates a thiyl radical, which can then participate in another propagation step, continuing the chain reaction until all 'ene' or thiol groups are consumed.
This mechanism is highly efficient, often reaching near-quantitative conversion under mild, cytocompatible conditions, making it ideal for forming hydrogels for biomedical applications.[10][21]
Application Protocols
The true potential of this compound is realized in protocols that leverage its dual reactivity. Below are two detailed examples.
Protocol 1: Two-Stage Curing of an Epoxy-Thiol Resin System
This protocol demonstrates a sequential curing process where an initial thermal cure is followed by a UV-initiated cure. This is advantageous for applications requiring an initial "B-stage" (a partially cured, handleable state) before a final, rapid cure fixes the component in place.[11]
Rationale: The amine group has high reactivity towards epoxides, especially at elevated temperatures, while the allyl ether and thiol groups are largely unreactive without a radical initiator.[7][22] This differential reactivity allows for a thermally-driven first stage. The second stage uses UV light to initiate the thiol-ene reaction, rapidly crosslinking the remaining functional groups without additional heat.[23]
Materials & Reagents:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
This compound (APM)
-
Photoinitiator: 2-Hydroxy-2-methylpropiophenone (e.g., Irgacure 1173)
-
Solvent (optional, for viscosity reduction): Anhydrous Acetone
Stoichiometry Calculation:
-
Stage 1 (Amine-Epoxy): Calculate the molar ratio of epoxy groups to the amine hydrogens on APM. A common starting point is a 1:1 stoichiometric ratio. Since APM has two active hydrogens per molecule, the molar ratio of APM to DGEBA (a diepoxide) would be 1:1.
-
Stage 2 (Thiol-Ene): Calculate a 1:1 molar ratio between the thiol groups on PETMP and the allyl groups on APM.
Procedure:
-
Formulation: In a shaded glass vial, combine the DGEBA epoxy resin and the calculated amount of this compound. Mix thoroughly at 50°C until a homogenous, clear mixture is obtained.
-
Degassing: Place the vial in a vacuum oven at 50°C for 15-20 minutes to remove any entrapped air bubbles.
-
Stage 1 Curing (Thermal):
-
Cast the resin mixture into a pre-heated mold or onto a substrate.
-
Place in an oven at 120°C for 60 minutes.
-
Causality: This step primarily drives the amine-epoxy reaction to form a stable, yet partially crosslinked, network. The material should now be in a solid, non-tacky, "B-stage" state.
-
-
Second Formulation Stage:
-
Cool the B-staged polymer to room temperature.
-
Prepare a solution of PETMP and the photoinitiator (e.g., 1 wt% relative to PETMP).
-
Apply this solution to the surface of the B-staged polymer. Allow time for diffusion.
-
-
Stage 2 Curing (UV):
-
Expose the sample to a high-intensity UV lamp (e.g., 365 nm, >30 mW/cm²) for 5-10 minutes.
-
Causality: The UV energy activates the photoinitiator, triggering the rapid thiol-ene reaction between the pendant allyl groups on the crosslinker and the applied thiol. This creates a highly crosslinked interpenetrating network, significantly increasing hardness and solvent resistance.
-
Validation:
-
FTIR Spectroscopy: Monitor the disappearance of the epoxide peak (~915 cm⁻¹) after Stage 1 and the C=C allyl peak (~1645 cm⁻¹) and S-H peak (~2570 cm⁻¹) after Stage 2.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) after each stage. A significant increase in Tg after Stage 2 indicates increased crosslink density.[24]
Protocol 2: Synthesis of a Functionalized Hydrogel via Thiol-Ene Photopolymerization
This protocol creates a hydrogel network where the primary amine of the crosslinker remains as a pendant functional group, available for subsequent bioconjugation.
Rationale: This approach leverages the cytocompatibility and efficiency of the photo-initiated thiol-ene reaction to form the hydrogel scaffold.[21] By using a multi-arm PEG-thiol as the primary structural component and this compound as the crosslinker, the resulting gel is biocompatible and presents readily available primary amines for covalently attaching drugs, peptides, or growth factors.
Materials & Reagents:
-
4-Arm Poly(ethylene glycol) Thiol (PEG4-SH, 10 kDa)
-
This compound (APM)
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), 0.05% (w/v) solution in PBS
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
NHS-Fluorescein (for functionalization validation)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Precursor Preparation:
-
Dissolve PEG4-SH in PBS to create a 10% (w/v) solution.
-
Dissolve APM in a minimal amount of DMSO and then dilute with PBS to create a stock solution. Note: Ensure the final DMSO concentration in the gel is <0.5% to maintain biocompatibility.
-
-
Hydrogel Formulation:
-
In a microcentrifuge tube, combine the PEG4-SH solution and the APM solution. The stoichiometry should be a 1:1 molar ratio of thiol groups (from PEG4-SH) to allyl groups (from APM).
-
Add the LAP photoinitiator solution to a final concentration of 0.05% (w/v).
-
Mix gently but thoroughly by pipetting. Avoid introducing bubbles.
-
-
Photopolymerization:
-
Pipette the precursor solution between two glass slides separated by a 1 mm Teflon spacer.
-
Expose the setup to a UV light source (365 nm, ~10 mW/cm²) for 60-120 seconds.
-
Causality: The long-wavelength UV light and LAP initiator are chosen for their cytocompatibility. The light initiates the radical thiol-ene reaction, rapidly forming a covalently crosslinked hydrogel network.[10]
-
-
Purification and Swelling:
-
Carefully remove the hydrogel disc from the mold.
-
Place the gel in a large volume of sterile PBS. Allow it to swell for 24 hours, replacing the PBS 3-4 times to wash out any unreacted components and the photoinitiator.
-
-
Validation of Pendant Amines:
-
Prepare a 1 mg/mL solution of NHS-Fluorescein in DMSO.
-
Immerse the purified hydrogel in a PBS solution (pH 8.0) and add the NHS-Fluorescein solution.
-
Allow to react for 2 hours in the dark.
-
Wash the hydrogel extensively with PBS for 48 hours to remove non-covalently bound dye.
-
Causality: The N-hydroxysuccinimide (NHS) ester reacts with the primary amines on the crosslinker to form a stable amide bond. A resulting bright, stable fluorescence in the washed gel confirms the presence and accessibility of the pendant amine groups.
-
Characterization:
-
Swelling Ratio: Measure the mass of the swollen gel (M_s) and the lyophilized (dry) gel (M_d). The swelling ratio (Q) = M_s / M_d.
-
Rheology: Use an oscillatory rheometer to measure the storage modulus (G') and loss modulus (G''). A G' >> G'' and a stable G' value confirm the formation of a solid-like elastic gel.[25]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Curing (Stage 1, Protocol 1) | Insufficient temperature or time; Incorrect stoichiometry. | Verify oven temperature; increase curing time. Recalculate and verify amine hydrogen equivalent weight (AHEW) and epoxy equivalent weight (EEW). |
| Tacky Surface (Stage 2, Protocol 1) | Oxygen inhibition of radical reaction; Insufficient UV dose. | Perform UV cure under a nitrogen atmosphere. Increase UV intensity or exposure time. |
| Slow/No Gelation (Protocol 2) | Inactive photoinitiator; Incorrect stoichiometry; pH is too low/high. | Use fresh initiator solution. Verify molar ratios of thiol to allyl groups. Ensure final precursor solution pH is near 7.4. |
| Low Gel Fraction / Weak Gel | Low precursor concentration; Degradation of thiol groups (oxidation). | Increase the total polymer weight percentage (e.g., to 15% w/v). Prepare thiol solutions fresh and use de-gassed buffers. |
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that provides researchers with advanced tools for polymer design. Its orthogonal amine and allyl functionalities enable sophisticated strategies such as multi-stage curing and the creation of materials with pendant reactive sites. The robust and well-understood chemistries of both the amine and allyl ether groups allow for the rational design of protocols to create high-performance thermosets, functional hydrogels for drug delivery and tissue engineering, and advanced composite materials. The protocols provided herein serve as a validated starting point for exploring the vast potential of this unique molecular building block.
References
-
D. H. D. Hon, L. T. T. Nguyen, T. N. Le, and T. N. Truong. (2007). Theoretical Study on Mechanisms of the Epoxy−Amine Curing Reaction. The Journal of Physical Chemistry A, 111(26), 5727–5735. [Link]
-
Bevington, J. C., Huckerby, T. N., & Vickerstaff, N. W. E. (1985). The effects of allyl ethers upon radical polymerization. Die Makromolekulare Chemie, Rapid Communications, 6(1), 345-350. [Link]
-
Givens, R. S., Weber, J. F., Jung, A. H., & Park, C. H. (1998). Synthesis and applications of heterobifunctional photocleavable cross-linking reagents. Methods in enzymology, 291, 1-27. [Link]
-
Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
D. H. D. Hon, L. T. T. Nguyen, T. N. Le, and T. N. Truong. (2007). Theoretical Study on Mechanisms of the Epoxy−Amine Curing Reaction. ACS Publications. [Link]
-
Polymer Chemistry. (2025, July 28). The Chemistry Behind Amine-Cured Epoxy Systems. Retrieved from [Link]
-
Pasatta, J. (2022, July 11). Epoxy Curing Agents - Part 1: Amines. Polymer Innovation Blog. [Link]
-
Northrop, B. H., & Coffey, R. N. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(32), 13804-13817. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Thiol–ene click hydrogels for therapeutic delivery. Biomaterials science. Polymer edition, 2(11), 1446-1457. [Link]
-
Polizzotti, B. D., & Fairbanks, B. D. (2014). Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications. Biomaterials Science, 2(9), 1259-1263. [Link]
-
Polymer Chemistry. (2025, March 12). The Reactivity of Amines with Epoxy Resins: Factors and Optimization. Retrieved from [Link]
-
Garty, S., et al. (2018). Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. Soft Matter, 14(40), 8196-8204. [Link]
-
Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
-
Kieffer, J., & Hartwig, A. (2009). Interphase reaction of isocyanates with epoxy resins containing functional groups of different reactivity. Fraunhofer-Publica. [Link]
-
Panayotov, I. M., & Rashkov, I. B. (1972). Reactivity of Allyl Monomers in Radical Polymerization. Journal of Polymer Science: Polymer Chemistry Edition, 10(11), 3415-3426. [Link]
-
Wu, S., et al. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega, 6(24), 15875-15884. [Link]
-
Abidin, M. S. Z., et al. (2025). Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry. Gels, 11(2), 114. [Link]
-
Kieffer, J., & Hartwig, A. (2009). Interphase Reaction of Isocyanates with Epoxy Resins Containing Functional Groups of Different Reactivity. ResearchGate. [Link]
-
Bhattacharya, S., & Shunmugam, R. (2020). Polymer based gels and their applications in remediation of dyes from textile effluents. ResearchGate. [Link]
-
Bevington, J. C., Huckerby, T. N., Hunt, B. J., & Jenkins, A. D. (2001). FURTHER STUDY OF ALLYL ETHERS AND RELATED COMPOUNDS AS TRANSFER AGENTS IN RADICAL POLYMERIZATIONS. Journal of Macromolecular Science Part A Pure and Applied Chemistry, 38(10), 981-990. [Link]
-
Wu, S., et al. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega, 6(24), 15875–15884. [Link]
-
Lee, S. K., et al. (2020). Measurement of effective cure shrinkage of epoxy molding compound by an embedded fiber Bragg grating sensor. ResearchGate. [Link]
-
A. El-Sawy, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(30), 21673-21703. [Link]
- Corley, L. S. (1987). Polyamine-polyisocyanate reaction products as epoxy resin curing agents.
-
Tekin, K., & Sanyal, R. (2023). Educational series: characterizing crosslinked polymer networks. Polymer Chemistry, 15(2), 114-131. [Link]
-
Barandiaran, L., et al. (2020). Curing Behavior of Epoxy Resins in Two-Stage Curing Process by Non-Isothermal Differential Scanning Calorimetry Kinetics Method. ResearchGate. [Link]
-
Polymer Chemistry. (2026, February 6). Does Isocyanate React with Epoxy? Mechanism & Performance Guide. Retrieved from [Link]
- Lin, W. T., et al. (2015). Two step method of rapid curing a semiconductor polymer layer.
-
Podkościelna, B., et al. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Materials, 17(6), 1369. [Link]
-
Orilisi, G., et al. (2022). The Influence of Two Curing Protocols on the Colour Stability and Translucency of Resin Luting Agents. Journal of Functional Biomaterials, 13(4), 221. [Link]
-
Tosco, V., et al. (2020). Comparison of two curing protocols during adhesive cementation: can the step luting technique supersede the traditional one?. Polymers, 12(11), 2568. [Link]
-
D'Vries, R. F., et al. (2014). methanone. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o814–o815. [Link]
-
D'Vries, R. F., et al. (2014). methanone. ResearchGate. [Link]
-
NETZSCH-Gerätebau GmbH. (n.d.). Thermal and Rheological Characterization of Polymers. Retrieved from [Link]
-
Richard, C. (2022, April). Advanced rheological and thermo-mechanical characterizations of polymers and materials. SPECIFIC POLYMERS. [Link]
-
Dunsky, C., et al. (2019). Cross-linking characterization of polymers based on their optical dispersion utilizing a white-light interferometer. Fraunhofer-Publica. [Link]
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- 1. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
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- 3. chemscene.com [chemscene.com]
- 4. Crosslinking Applications | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
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- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. This compound CAS#: 83171-41-9 [m.chemicalbook.com]
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- 25. Advanced polymers & materials characterization [specificpolymers.com]
Application Note: Chemoselective N-Boc Protection of (4-(Allyloxy)phenyl)methanamine
Executive Summary & Strategic Rationale
This guide details the protocol for the chemoselective protection of the primary amine in (4-(Allyloxy)phenyl)methanamine using the tert-butyloxycarbonyl (Boc) group.
The substrate presents a specific chemoselective challenge: it contains a primary benzylamine (the target for protection) and an allyl ether (a functional group that must be preserved).
Strategic Analysis: Selecting the Protecting Group
The choice of the Boc group is not arbitrary; it is dictated by the lability of the allyl ether moiety.
| Protecting Group | Installation | Removal Method | Compatibility with Allyl Ether | Verdict |
| Boc (tert-butyl carbamate) | Base + | Acid (TFA or HCl) | High. Allyl ethers are stable to the basic conditions of installation and the acidic conditions of removal (under controlled conditions). | Recommended |
| Cbz (Benzyl carbamate) | Base + Cbz-Cl | Hydrogenation ( | Low. Catalytic hydrogenation will reduce the allyl double bond to a propyl group. | Avoid |
| Fmoc (Fluorenyl carbamate) | Base + Fmoc-OSu | Base (Piperidine) | High. Orthogonal, but less atom-economical and often has solubility issues in non-polar solvents compared to Boc. | Alternative |
Mechanistic Pathway[1][2]
The reaction proceeds via a nucleophilic attack of the primary amine on the di-tert-butyl dicarbonate (
Figure 1: Mechanistic flow of the nucleophilic substitution at the carbonyl center.
Detailed Experimental Protocol
Objective: Synthesis of tert-butyl (4-(allyloxy)benzyl)carbamate. Scale: 10 mmol (approx. 2.0 g of starting material).
Reagents and Materials
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| This compound HCl | 199.68 | 1.0 | 2.00 g | Substrate |
| Di-tert-butyl dicarbonate ( | 218.25 | 1.2 | 2.62 g | Reagent |
| Triethylamine ( | 101.19 | 2.5 | 3.5 mL | Base |
| Dichloromethane (DCM) | - | - | 40 mL | Solvent |
| DMAP (Optional) | 122.17 | 0.05 | 60 mg | Catalyst |
Note: If using the free base of the amine, reduce Triethylamine to 1.2 equivalents.
Step-by-Step Procedure
-
Preparation:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add 2.00 g of this compound HCl and 40 mL of DCM . The salt may not fully dissolve initially.
-
-
Base Addition:
-
Cool the suspension to 0°C using an ice bath.[2]
-
Add 3.5 mL of Triethylamine dropwise over 5 minutes.
-
Observation: The suspension should clear as the free base is liberated and the amine hydrochloride salt dissolves (triethylamine hydrochloride may precipitate slightly or remain in solution).
-
-
Boc Anhydride Addition:
-
Add 2.62 g of
(dissolved in 5 mL DCM if solid) dropwise to the reaction mixture at 0°C. -
Optional: Add 60 mg of DMAP if the reaction is known to be sluggish (usually not necessary for primary benzyl amines).
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 2 to 4 hours .
-
Monitoring: Check by TLC (System: 30% Ethyl Acetate in Hexanes). The starting material (polar, stays at baseline) should disappear; the product (less polar) will appear at
.
-
-
Workup:
-
Dilute the reaction mixture with 50 mL of DCM.
-
Wash 1: 30 mL of 0.5 M Citric Acid or 10%
.-
Critical: This acidic wash removes unreacted amine and the triethylamine base. Do not use strong HCl, as it may begin to remove the Boc group.
-
-
Wash 2: 30 mL of Saturated
(to neutralize any residual acid). -
Wash 3: 30 mL of Brine.
-
Dry the organic layer over anhydrous
.
-
-
Isolation:
-
Filter off the drying agent.[2]
-
Concentrate the filtrate in vacuo (Rotary evaporator, 35°C bath) to yield a white to off-white solid.
-
Purification
The crude purity is typically >95%.[3] If higher purity is required:
-
Recrystallization: Hexanes/Ethyl Acetate.
-
Flash Chromatography: Silica gel, eluting with 10-20% Ethyl Acetate in Hexanes.
Quality Control & Validation
To ensure the protocol was successful, verify the following analytical markers.
NMR Validation (Expected Signals)
-
NMR (400 MHz,
):- 1.45 (s, 9H): The characteristic tert-butyl singlet (Boc group).
-
4.25 (d, 2H): Benzylic
protons (shifted slightly downfield due to carbamate). -
4.50 (d, 2H): Allylic
protons. - 5.2-5.4 (m, 2H): Terminal alkene protons (Allyl).
- 6.0 (m, 1H): Internal alkene proton (Allyl).
- 6.8-7.2 (m, 4H): Aromatic protons (AA'BB' system).
Troubleshooting Workflow
Figure 2: Decision tree for reaction monitoring and troubleshooting.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Bradberry, S. et al. "Boc-Protection of Amines." Journal of Organic Chemistry, 2011 , 76, 7132-7140.[4]
-
BenchChem. "(4-(p-Tolyloxy)phenyl)methanamine Structure and Reactivity."
-
Organic Chemistry Portal. "Boc Protecting Group: Stability and Protocols."
Sources
Application Note: Strategic Functionalization of the Allyl Group in 4-Allyloxybenzylamine
Executive Summary & Strategic Value
4-Allyloxybenzylamine (4-AB) is a high-value bifunctional building block. Its structural duality—a nucleophilic benzylamine and an electrophilic/ene-reactive allyl ether—makes it an ideal "linker" scaffold in medicinal chemistry and bioconjugation.
However, the raw reactivity of the primary amine (
This guide establishes a "Protect-First" protocol. We demonstrate that transient masking of the amine is the non-negotiable prerequisite for high-yield functionalization of the allyl handle.
Strategic Workflow
The following diagram outlines the critical path for accessing three distinct chemical spaces from the parent molecule.
Figure 1: The divergent synthesis workflow. The N-Boc intermediate serves as the universal hub for all allyl functionalizations.
Module 1: The Prerequisite (Amine Protection)
Rationale: The primary amine of 4-AB will coordinate strongly to Ruthenium (Grubbs catalysts), arresting the catalytic cycle. In oxidative protocols (mCPBA), the amine will oxidize to the hydroxylamine or nitro/nitroso derivatives before the alkene reacts.
Protocol A: N-Boc Protection
This step renders the nitrogen inert to oxidation and metal coordination.
Reagents:
-
4-Allyloxybenzylamine (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (1.2 equiv) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 4-allyloxybenzylamine (10 mmol) in DCM (50 mL) in a round-bottom flask.
-
Base Addition: Add
(12 mmol) and cool the solution to 0°C (ice bath). -
Acylation: Dropwise add a solution of
(11 mmol) in DCM (10 mL) over 15 minutes. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The amine spot (ninhydrin active) should disappear.
-
Workup: Wash with 1M HCl (2x), saturated
, and brine. Dry over and concentrate. -
Yield: Expect >95% yield of a white solid.
Module 2: Olefin Metathesis (C-C Bond Formation)
Application: Extending the carbon skeleton to create linkers or "stapled" peptides. Mechanism: Ruthenium-catalyzed Cross-Metathesis (CM).[1]
Protocol B: Cross-Metathesis with Methyl Acrylate
Note: This reaction requires strict oxygen-free conditions.
Reagents:
-
N-Boc-4-allyloxybenzylamine (1.0 equiv)
-
Methyl Acrylate (5.0 equiv) – Excess prevents homodimerization of the allyl ether.
-
Grubbs Catalyst, 2nd Generation (2-5 mol%)
-
DCM (Degassed)
Step-by-Step:
-
Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).
-
Solvent Prep: Degas DCM by sparging with Argon for 20 minutes.
-
Mixing: Dissolve the N-Boc intermediate (1.0 mmol) and Methyl Acrylate (5.0 mmol) in DCM (10 mL).
-
Catalysis: Add Grubbs II catalyst (0.02 mmol) as a solid under Argon flow.
-
Reflux: Attach a reflux condenser and heat to 40°C for 12 hours.
-
Visual Check: The solution usually turns from brownish-green to dark brown/black.
-
-
Quench: Add ethyl vinyl ether (0.5 mL) and stir for 30 mins to deactivate the Ru-carbene.
-
Purification: Concentrate and purify via flash chromatography.
-
Selectivity: Expect primarily the trans (E) isomer (>90%).
-
Module 3: Oxidative Functionalization (Epoxidation)
Application: Creating a reactive epoxide handle for ring-opening with nucleophiles (amines, thiols) to generate
Protocol C: Epoxidation via mCPBA
Reagents:
-
N-Boc-4-allyloxybenzylamine (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (mCPBA) (1.2 equiv, 77% max purity grade)
-
DCM
Step-by-Step:
-
Cooling: Dissolve the substrate in DCM and cool to 0°C.
-
Addition: Add mCPBA portion-wise over 10 minutes.
-
Caution: mCPBA is a shock-sensitive oxidant; do not use metal spatulas if possible.
-
-
Reaction: Stir at RT for 6–12 hours.
-
Monitoring: The alkene protons (5.0–6.0 ppm) will disappear in NMR.
-
-
Quench (Critical): Pour reaction into a saturated solution of
(sodium thiosulfate) to destroy excess peroxide. Shake until the starch-iodide test is negative. -
Wash: Wash with saturated
to remove m-chlorobenzoic acid byproduct.
Module 4: Thiol-Ene "Click" Chemistry
Application: Rapid bioconjugation or polymer cross-linking. This reaction is orthogonal to many other functional groups.
Protocol D: Photo-Initiated Radical Addition
Mechanism: Anti-Markovnikov addition of a thiol across the allyl double bond.
Figure 2: The radical cycle of the Thiol-Ene click reaction.
Reagents:
-
N-Boc-4-allyloxybenzylamine (1.0 equiv)
-
Thiol (R-SH) (1.2 equiv) (e.g., Cysteine derivative or PEG-thiol)
-
DMPA (2,2-Dimethoxy-2-phenylacetophenone) (5 mol%)
-
Methanol or THF (degassed)
Step-by-Step:
-
Mix: Combine substrate, thiol, and DMPA in a quartz vial or borosilicate glass (if using 365nm).
-
Degas: Sparge with Nitrogen for 5 minutes (Oxygen inhibits radicals).
-
Irradiate: Expose to UV light (365 nm, approx. 10 mW/cm²) for 10–30 minutes.
-
Workup: Usually none required if stoichiometry is precise. Concentrate and verify by MS.
Summary of Reactivity Data
| Reaction Type | Reagent | Key Intermediate | Chemoselectivity Issue | Primary Product |
| Protection | Carbamate | Amine vs. Alcohol (Amine wins) | N-Boc-Allyl Ether | |
| Metathesis | Grubbs II | Ruthenacycle | Amine poisons catalyst | Internal Olefin (E-isomer) |
| Epoxidation | mCPBA | Peracid complex | Amine oxidation (N-oxide) | Glycidyl Ether |
| Click | Thiol/UV | Thiyl Radical | Oxygen inhibition | Thioether (Linear) |
References
-
Amine Protection Strategies
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Protocol validation: Sigma-Aldrich Technical Bulletin AL-134.
-
Olefin Metathesis & Catalyst Poisoning
- Grubbs, R. H. (2003).
-
Direct evidence of amine inhibition: Org. Lett. 2003, 5, 16, 2861–2863.
-
Epoxidation of Allyl Ethers
-
Use of mCPBA: J. Org. Chem. 2005, 70, 4, 1364–1368.
-
-
Thiol-Ene Click Chemistry
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angew. Chem. Int. Ed., 49, 1540-1573.
-
Sources
Application Notes & Protocols: Synthesis of Novel Schiff Bases from (4-(Allyloxy)phenyl)methanamine
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from (4-(Allyloxy)phenyl)methanamine. Schiff bases, or imines, are a critical class of organic compounds characterized by a carbon-nitrogen double bond, formed through the condensation of a primary amine with a carbonyl compound.[1][2] The presence of the versatile allyloxy functional group on the benzylamine precursor opens avenues for subsequent modifications, making these Schiff bases attractive targets for applications in drug development, polymer science, and catalysis.[3][4][5] This guide details the underlying reaction mechanism, provides a robust and scalable protocol, outlines characterization methods, and discusses potential applications for researchers in organic synthesis and medicinal chemistry.
Introduction and Scientific Rationale
Schiff bases are synthesized via a nucleophilic addition-elimination reaction.[2][6] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form an unstable carbinolamine or hemiaminal intermediate.[2][6] This intermediate then undergoes dehydration, often facilitated by mild acid catalysis or azeotropic removal of water, to yield the stable imine product.[1][6][7]
The specific precursor, this compound, is of particular interest. The allyloxy group (-O-CH₂-CH=CH₂) is a highly versatile functional handle. It can participate in a wide array of subsequent chemical transformations, including but not limited to:
-
Polymerization: The terminal alkene can undergo radical or transition-metal-catalyzed polymerization.
-
Click Chemistry: The alkene is a precursor for thiol-ene reactions.
-
Functional Group Interconversion: The double bond can be subjected to oxidation (e.g., epoxidation, dihydroxylation) or reduction.
This versatility makes Schiff bases derived from this amine valuable building blocks for creating complex molecules and materials with tailored properties. Their applications are extensive, with demonstrated potential as antibacterial, antifungal, antiviral, and antitumor agents.[4][8][9]
Reaction Mechanism and Experimental Workflow
The formation of the Schiff base proceeds in two main stages as depicted below: nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond.[1][6]
Diagram: General Mechanism of Schiff Base Formation
Caption: From reaction setup to final product characterization.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative Schiff base, (E)-N-((4-(allyloxy)phenyl)methylidene)-1-phenylmethanamine, from this compound and benzaldehyde.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Benzaldehyde | ≥99%, ReagentPlus® | Sigma-Aldrich |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR Chemicals |
| Round-bottom flask (50 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
| Buchner funnel and filter flask | - | - |
| Vacuum source | - | - |
3.2. Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.63 g, 10.0 mmol) in 20 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol) dropwise while stirring.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. The use of a mild acid catalyst serves to protonate the carbonyl oxygen, making the carbonyl group more electrophilic and facilitating the departure of water. [7]4. Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 2-4 hours. [10]5. Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.
-
Isolation of Crude Product: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the heat and allow it to cool to room temperature. The product will often precipitate out of the solution upon cooling. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities. [11]8. Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals. [12][13]9. Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator to a constant weight.
Characterization and Data Interpretation
The synthesized Schiff base should be characterized to confirm its structure and purity.
4.1. Expected Spectroscopic Data
The following table summarizes the key expected signals for the product, (E)-N-((4-(allyloxy)phenyl)methylidene)-1-phenylmethanamine.
| Technique | Functional Group | Expected Signal/Peak |
| FT-IR | C=N (Imine) | Strong absorption band around 1600-1645 cm⁻¹ . [11][14][15]This is a key diagnostic peak confirming product formation. |
| C-O-C (Ether) | Characteristic band around 1250 cm⁻¹ (asymmetric) and 1025 cm⁻¹ (symmetric). | |
| =C-H (Alkene) | Peaks around 3020-3080 cm⁻¹ (stretch) and 910-990 cm⁻¹ (bend). | |
| ¹H NMR | -N=CH- (Imine H) | Singlet, typically downfield around δ 8.3-8.8 ppm . [12][16] |
| Ar-H | Multiplets in the aromatic region, δ 6.8-7.9 ppm . | |
| =CH- (Allyl) | Multiplet, δ 5.9-6.1 ppm . | |
| =CH₂ (Allyl) | Multiplet, δ 5.2-5.5 ppm . | |
| -O-CH₂- (Allyl) | Doublet, δ 4.5-4.7 ppm . | |
| ¹³C NMR | -C=N- (Imine C) | Signal in the range of δ 158-165 ppm . |
| Mass Spec | Molecular Ion | Expected (M+H)⁺ peak corresponding to the calculated molecular weight (C₁₇H₁₇NO). |
Applications and Future Directions
Schiff bases are versatile pharmacophores and are extensively researched for their therapeutic potential. [8]Their biological activities, including antimicrobial and anticancer properties, are often enhanced upon chelation with metal ions. [3][8]The azomethine group (-C=N-) is considered a crucial structural requirement for bioactivity. [6] The allyloxy moiety in the synthesized compounds provides a reactive site for further elaboration. This allows for their use as monomers in polymer synthesis or as platforms for attaching other functionalities, such as fluorescent tags or drug molecules, making them highly valuable in materials science and medicinal chemistry. [4][12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; impure reagents; insufficient heating. | Check purity of starting materials. Extend reflux time and monitor by TLC. Ensure the reaction temperature is adequate. |
| Oily Product | Impurities present; product has a low melting point. | Try triturating the oil with a non-polar solvent like hexane to induce solidification. Purify via column chromatography. |
| Reaction Stalls | Reversible nature of the reaction. | Use a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards the product. [7] |
| Broad NMR Peaks | Presence of residual solvent or water; sample is impure. | Ensure the product is thoroughly dried under vacuum. Re-purify by recrystallization if necessary. |
References
- SATHEE. Chemistry Schiff Bases.
- Mechanism of Schiff base (imine) Formation | Download Scientific Diagram - ResearchGate.
- Schiff Bases: Structure, Reaction, Synthesis & Uses Explained - Vedantu.
- Schiff base metal complex as a potential therapeutic drug in medical science - SciSpace.
- Imine formation-Typical procedures - OperaChem.
- Promising Schiff bases in antiviral drug design and discovery - PMC - NIH. (2023).
- Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC - NIH.
- A proposed mechanism for the synthesis of a Schiff base. - ResearchGate.
- Role of Schiff Base in Drug Discovery Research - Hilaris Publisher. (2016).
- Pd-catalyzed imine synthesis from nitroarenes via Fe–H2O under electromagnetic milling.
- A General Aminocatalytic Method for the Synthesis of Aldimines | Journal of the American Chemical Society - ACS Publications. (2013).
- Catalytic Methods for Imine Synthesis | Request PDF - ResearchGate.
- [PDF] Catalytic Methods for Imine Synthesis - Semantic Scholar. (2013).
- Biological applications of Schiff bases: An overview - GSC Online Press. (2022).
- (PDF) Recent Applications of Schiff Bases in Biomedical Sciences - ResearchGate.
- SYNTHESIS AND 1 HNMR SPECTROSCOPIC CHARACTERIZATION OF LONG ALKOXY CHAINS BEARING SCHIFF BASE LIGAND. (2015).
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org.
- Different schiff base metal(II, III) complexes derived from benzil and its derivatives. (2022).
- H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine - Academia.edu.
- Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base - PMC.
- Synthesis of substituted schiff's bases and their antimicrobial activity - Der Pharma Chemica.
- Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals.
- Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - PMC.
- Novel tetradentate N2O2 water-soluble Schiff Base and its Al(III) complex.
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4 - IJRAR.
-
methanone - PMC - NIH. Available at:
- Synthesis, characterization, and biological studies of Schiff base derivative of 4-dimethylaminobenzaldehyde metal complexes. - SSRN.
- Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Publishing.
- Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. (2024).
- Synthesis of (3,4-bis{[2-hydroxy-3-methoxy-5-(4-methylphenyl azo)benzylidene]-amino}phenyl) phenyl methanone as a novel azo Schiff base - MDPI. (2004).
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- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
- 8. scispace.com [scispace.com]
- 9. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 11. sphinxsai.com [sphinxsai.com]
- 12. cdn.most.gov.bd [cdn.most.gov.bd]
- 13. Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine [academia.edu]
- 15. Synthesis of (3,4-bis{[2-hydroxy-3-methoxy-5-(4-methylphenyl azo)benzylidene]-amino}phenyl) phenyl methanone as a novel azo Schiff base | MDPI [mdpi.com]
- 16. jetir.org [jetir.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Allyloxybenzylamine
Introduction
4-Allyloxybenzylamine is a versatile bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a primary benzylic amine and an allyl ether, both of which are amenable to a variety of chemical transformations. The primary amine serves as a potent nucleophile, readily participating in N-alkylation and N-acylation reactions to generate a diverse library of derivatives. Concurrently, the allyloxy group can function as a protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, or it can be the site of further chemical modification.
This comprehensive guide provides detailed application notes and validated protocols for the key nucleophilic substitution reactions of 4-allyloxybenzylamine. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. The protocols are designed to be self-validating, ensuring reproducibility and high yields of the desired products.
I. Nucleophilic Substitution at the Nitrogen Atom: N-Alkylation and N-Acylation
The lone pair of electrons on the nitrogen atom of the primary amine in 4-allyloxybenzylamine makes it a strong nucleophile, readily attacking electrophilic carbon centers. This reactivity is the basis for N-alkylation and N-acylation, two fundamental classes of reactions for the derivatization of this molecule.
A. N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for the N-alkylation of amines.[1] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of the amine with a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding secondary or tertiary amine.[1] A key advantage of this method is its broad substrate scope and the use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the carbonyl starting material.[1]
Mechanism of Reductive Amination:
The reaction proceeds through the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. The imine is then reduced by a hydride source, such as sodium triacetoxyborohydride, to furnish the N-alkylated product.
Figure 1: Reductive Amination Workflow.
Experimental Protocol: Synthesis of N-Benzyl-4-allyloxybenzylamine
This protocol details the N-alkylation of 4-allyloxybenzylamine with benzaldehyde as a representative example.
Materials:
-
4-Allyloxybenzylamine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of 4-allyloxybenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes.
Data Presentation:
| Entry | Amine Substrate | Aldehyde/Ketone | Reducing Agent | Solvent | Product | Typical Yield (%) |
| 1 | 4-Allyloxybenzylamine | Benzaldehyde | NaBH(OAc)₃ | DCM | N-Benzyl-4-allyloxybenzylamine | 85-95 |
| 2 | 4-Allyloxybenzylamine | Acetone | NaBH(OAc)₃ | DCM | N-Isopropyl-4-allyloxybenzylamine | 80-90 |
| 3 | 4-Allyloxybenzylamine | Cyclohexanone | NaBH(OAc)₃ | DCM | N-Cyclohexyl-4-allyloxybenzylamine | 82-92 |
B. N-Acylation
N-acylation is a fundamental reaction for the synthesis of amides from primary amines.[2] 4-Allyloxybenzylamine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-acyl derivatives. These reactions are typically fast and high-yielding.[2] The use of a mild base is often employed to neutralize the acidic byproduct (e.g., HCl from acyl chlorides).
Mechanism of N-Acylation:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 4-allyloxybenzylamine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The leaving group (e.g., chloride or carboxylate) is then expelled, and a proton is removed from the nitrogen to yield the stable amide product.
Figure 2: N-Acylation Workflow.
Experimental Protocol: Synthesis of N-(4-Allyloxybenzyl)acetamide
This protocol describes the N-acetylation of 4-allyloxybenzylamine using acetyl chloride.
Materials:
-
4-Allyloxybenzylamine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-allyloxybenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography if necessary.
Data Presentation:
| Entry | Amine Substrate | Acylating Agent | Base | Solvent | Product | Typical Yield (%) |
| 1 | 4-Allyloxybenzylamine | Acetyl Chloride | TEA | DCM | N-(4-Allyloxybenzyl)acetamide | >95 |
| 2 | 4-Allyloxybenzylamine | Benzoyl Chloride | Pyridine | DCM | N-(4-Allyloxybenzyl)benzamide | >95 |
| 3 | 4-Allyloxybenzylamine | Acetic Anhydride | None | Neat | N-(4-Allyloxybenzyl)acetamide | >95 |
II. Nucleophilic Substitution at the Allyl Group: O-Deallylation
The allyl group is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions.[3] The cleavage of the allyl ether in 4-allyloxybenzylamine to unveil the corresponding phenol is a crucial transformation, particularly in multi-step syntheses. This deprotection is a nucleophilic substitution reaction where a nucleophile attacks the allyl group, facilitated by a metal catalyst.
A. Palladium-Catalyzed Deallylation
Palladium-catalyzed deallylation is a common and efficient method for cleaving allyl ethers.[3][4] The reaction typically involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a nucleophilic scavenger for the allyl group.[5]
Mechanism of Palladium-Catalyzed Deallylation:
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the allyl ether, forming a π-allylpalladium(II) complex.[5] A nucleophile then attacks the π-allyl complex, regenerating the palladium(0) catalyst and releasing the deprotected phenol and an allylated nucleophile. The exact mechanism can be complex and may involve a hydride transfer activated by a co-catalyst like zinc chloride.[5]
Figure 3: Palladium-Catalyzed Deallylation Cycle.
Experimental Protocol: O-Deallylation of N-(4-Allyloxybenzyl)acetamide
This protocol describes the deprotection of the allyl ether in an N-acylated derivative.
Materials:
-
N-(4-Allyloxybenzyl)acetamide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Polymethylhydrosiloxane (PMHS) (3.0 eq)
-
Zinc Chloride (ZnCl₂) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of N-(4-allyloxybenzyl)acetamide (1.0 eq) in anhydrous THF, add ZnCl₂ (0.1 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add PMHS (3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and carefully quench with water.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography or recrystallization.
Data Presentation:
| Entry | Substrate | Catalyst | Allyl Scavenger | Solvent | Product | Typical Yield (%) |
| 1 | N-(4-Allyloxybenzyl)acetamide | Pd(PPh₃)₄/ZnCl₂ | PMHS | THF | N-(4-Hydroxybenzyl)acetamide | 90-98 |
| 2 | 4-Allyloxybenzylamine | Pd/C | p-Toluenesulfonic acid | Methanol/Water | 4-Hydroxybenzylamine | 75-85 |
III. Conclusion
4-Allyloxybenzylamine is a valuable synthetic intermediate that undergoes a range of predictable and high-yielding nucleophilic substitution reactions. The protocols detailed in this guide for N-alkylation, N-acylation, and O-deallylation provide researchers with robust methods for the synthesis of a wide array of derivatives. By understanding the underlying mechanisms and optimizing reaction conditions, these transformations can be effectively employed in the development of novel compounds for pharmaceutical and materials science applications.
References
-
Boss, R.; Scheffold, R. Cleavage of Allyl Ethers with Pd/C. Angew. Chem. Int. Ed. Engl.1976 , 15 (9), 558–559. [Link]
-
Organic Chemistry Portal. Allyl Ethers. [Link]
-
Chandrasekhar, S.; Reddy, R.; Rao, R. J. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4. Tetrahedron2001 , 57 (16), 3435–3438. [Link]
-
LibreTexts. 4.1: Allylic Substitution Reactions. Chemistry LibreTexts. [Link]
Sources
Troubleshooting & Optimization
Technical Guide: Storage & Stability of (4-(Allyloxy)phenyl)methanamine
[1]
Executive Summary & Molecule Profile[1]
(4-(Allyloxy)phenyl)methanamine (also known as 4-allyloxybenzylamine) presents a unique "dual-threat" stability profile due to its bifunctional nature.[1] It contains a primary amine (susceptible to carbamate formation and oxidation) and an allyl ether (susceptible to radical-mediated oxidative cross-linking).[1]
Users often report "polymerization" as a catch-all term for solidification or gumming.[1] However, strictly speaking, this molecule undergoes oxidative oligomerization (similar to the curing of drying oils) rather than the rapid chain-growth polymerization seen in acrylates. This distinction dictates the storage strategy: Oxygen exclusion is more critical than temperature control alone.
Chemical Profile[1][2][3][4][5][6][7]
-
Structure:
-
Reactive Moiety A (Amine): Hygroscopic; reacts with atmospheric CO₂ to form solid carbamates (white crust).[1]
-
Reactive Moiety B (Allyl Ether): Prone to hydrogen abstraction at the allylic position, leading to hydroperoxides and subsequent cross-linking (yellowing/gumming).
Troubleshooting Guide: Diagnostics & FAQs
This section addresses specific observations researchers encounter in the lab.
Q1: The liquid has turned from colorless to yellow/brown. Is it polymerized?
Diagnosis: Likely Oxidation , not necessarily polymerization. Technical Insight: Benzylamines are electron-rich and prone to N-oxidation or benzylic oxidation, creating conjugated impurities (imines/quinones) that are highly colored even at trace levels (<1%).[1] Action: Check solubility. If the liquid is yellow but fully soluble in methanol/DCM, it is oxidized but likely salvageable via distillation or chromatography. If insoluble particles exist, oligomerization has occurred.
Q2: There is a white solid crust on the cap or floating in the liquid.
Diagnosis: Carbamate Formation (Amine + CO₂).[1] Technical Insight: Primary amines react rapidly with atmospheric carbon dioxide to form ammonium carbamate salts.[1] This is often mistaken for polymerization.[1] Action: This reaction is reversible under acidic conditions but irreversible in neutral storage.[1]
-
Test: Take a small sample of the solid and add dilute HCl. If it dissolves with slight effervescence (releasing CO₂), it is a carbamate, not a polymer.
Q3: The material has become a viscous gum or insoluble gel.
Diagnosis: Oxidative Cross-linking (Polymerization). Technical Insight: Oxygen has attacked the allylic C-H bond (adjacent to the oxygen), creating a radical that cross-links with other allyl groups. This is the "drying oil" effect. Action: This is irreversible. The material must be discarded.
Comprehensive Storage Protocol
To prevent the degradation pathways described above, you must implement a "Zero-Oxygen, Low-Energy" environment.[1]
A. The "Golden Standard" Storage System
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Required) | Arrhenius equation dictates that lowering T from 25°C to -20°C reduces radical initiation rates by >50-fold.[1] |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, forming a "blanket" over the liquid surface. Nitrogen is acceptable but less effective if the container is opened frequently. |
| Container | Amber Glass | Blocks UV light (290-400 nm) which can photo-initiate radical formation at the allyl ether bond.[1] |
| Closure | Teflon (PTFE) Lined Cap | Rubber septa can leach plasticizers and are permeable to oxygen over months.[1] PTFE is inert and impermeable.[1] |
| Stabilizer | BHT (0.05 - 0.1%) | Optional.[1] Butylated hydroxytoluene acts as a radical scavenger.[1] Only use if it does not interfere with downstream catalysis.[1] |
B. Handling Workflow (The "Air-Free" Aliquot)
Every time you open the bottle, you introduce the enemy (Oxygen/CO₂). Follow this workflow to maintain integrity.
Figure 1: Optimal handling workflow to minimize oxygen and moisture exposure.[1]
Critical Step: Always allow the frozen bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, leading to immediate carbamate formation (white crust).
Scientific Mechanisms of Degradation
Understanding the why allows you to predict risks in new experimental setups.
Mechanism 1: Allylic Autoxidation (The "Polymerization" Culprit)
Unlike styrene or acrylates, allyl ethers do not polymerize well with simple radical initiators due to "degradative chain transfer." However, in the presence of Oxygen, they form hydroperoxides.
-
Initiation: A trace radical (or light) abstracts a hydrogen from the allylic carbon (
).[1] -
Peroxidation: This radical reacts with
to form a peroxy radical.[1] -
Cross-linking: These radicals recombine or attack double bonds on neighboring molecules, forming ether or peroxide bridges (gumming).[1]
Mechanism 2: Amine Carbamylation
1
Figure 2: The two primary degradation pathways: Oxidative cross-linking (Path A) and Carbamylation (Path B).[1]
References & Further Reading
-
Allyl Ether Polymerization Mechanisms:
-
Kato, M., & Kamogawa, H. (1968). Polymerization of allyl phenyl ethers. Journal of Polymer Science Part A-1: Polymer Chemistry. [1]
-
Note: Establishes the difficulty of homopolymerization but susceptibility to oxidative cross-linking.
-
-
Handling of Air-Sensitive Amines:
-
Autoxidation of Ethers:
-
General Stability of Benzylamines:
Technical Support Center: Removing Unreacted 4-Allyloxybenzaldehyde from Amine Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-allyloxybenzaldehyde in amine synthesis, such as in reductive aminations or Schiff base formations.[1][2][3] A common challenge in these syntheses is the removal of unreacted starting aldehyde from the final amine product. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind the recommended purification strategies.
Troubleshooting Guide & FAQs
Here we address common questions and issues encountered during the purification of amine products from reactions involving 4-allyloxybenzaldehyde.
Q1: I've finished my reaction, but Thin Layer Chromatography (TLC) shows two spots with similar Rf values. How can I be sure one is unreacted 4-allyloxybenzaldehyde?
A: This is a frequent challenge, as the polarity of the starting aldehyde and the resulting secondary or tertiary amine product can be quite similar. While TLC is an excellent tool for monitoring reaction progress, definitive identification requires spectroscopic analysis.
The most conclusive method is ¹H NMR spectroscopy. Unreacted 4-allyloxybenzaldehyde has a highly characteristic aldehyde proton signal (a singlet) that appears far downfield, typically around δ 9.9 ppm .[4] The disappearance of this peak is the clearest indicator of a complete reaction or successful removal. Your amine product will lack this signal entirely. If you see this peak in the NMR spectrum of your "purified" product, the aldehyde is still present.
Q2: What is the most robust and generally applicable method for removing 4-allyloxybenzaldehyde from my amine product?
A: The gold-standard technique is acid-base extraction .[5] This method leverages the fundamental difference in chemical properties between the neutral aldehyde and the basic amine product.
The Principle: Your amine product, due to the lone pair of electrons on the nitrogen atom, is basic. By washing your crude reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous acidic solution (e.g., 1M HCl), you can protonate the amine.[6]
-
R₃N (organic soluble) + H⁺Cl⁻ (aqueous) → R₃NH⁺Cl⁻ (water soluble)
The resulting ammonium salt is ionic and will preferentially dissolve in the aqueous layer. The unreacted 4-allyloxybenzaldehyde, being a neutral organic molecule, remains in the organic layer.[7] After separating the layers, you can recover your pure amine by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracting it back into a fresh organic solvent. This process effectively "fishes out" the amine from the aldehyde impurity.
Q3: My amine product contains functional groups that are sensitive to strong acid. What are my alternatives to an acid wash?
A: This is a critical consideration. If your product is unstable in acid, you have two excellent alternative strategies: purification by selective aldehyde reaction (bisulfite adduction) or by physical separation (column chromatography).
-
Sodium Bisulfite Extraction: This is a classic and highly chemoselective method for removing aldehydes.[8] You can wash the crude organic mixture with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite anion adds to the aldehyde's carbonyl group, forming a charged, water-soluble adduct that partitions into the aqueous phase.[9] Your amine product will remain unaffected in the organic layer. This method is exceptionally mild and will not impact most other functional groups.[8]
-
Flash Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel).[9] Since your amine product is generally more polar than the starting aldehyde, it will adhere more strongly to the silica. Therefore, the 4-allyloxybenzaldehyde will elute from the column first.
-
Critical Insight: Amines are notorious for "streaking" or tailing on silica gel columns, leading to poor separation. This is due to strong interactions with the acidic silanol groups on the silica surface. To ensure a clean separation, it is standard practice to add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) , to your eluent (e.g., a hexane/ethyl acetate mixture).[10] This deactivates the acidic sites on the silica, allowing the amine to travel smoothly down the column.
-
Q4: I'm performing column chromatography. How do I choose the right solvent system?
A: The key is to find a solvent system (eluent) where the Rf values of your product and the aldehyde are sufficiently different on a TLC plate (ideally, ΔRf > 0.2).
Start by running TLC plates with different ratios of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A good starting point is 80:20 or 70:30 hexanes:ethyl acetate. The 4-allyloxybenzaldehyde, being less polar, should have a higher Rf than your amine product. Remember to add ~1% triethylamine to your TLC developing solvent to mimic the column conditions and get a true representation of how your amine will behave.[10]
Q5: Can I just distill the unreacted aldehyde away?
A: While 4-allyloxybenzaldehyde has a defined boiling point (150-152 °C at 18 mmHg), this is generally not a recommended method unless your amine product is significantly less volatile.[11] The boiling points may be too close for efficient separation, and many higher molecular weight amines are not stable to high temperatures, even under vacuum. Extraction or chromatography are almost always more efficient and reliable.
Method Comparison for Purification
The choice of purification method depends on the specific properties of your amine product and the scale of your reaction.
| Feature | Acid-Base Extraction | Flash Column Chromatography | Sodium Bisulfite Extraction |
| Principle | Exploits the basicity of the amine to form a water-soluble salt, separating it from the neutral aldehyde.[5][6] | Physical separation based on differential polarity and adsorption to a solid stationary phase. | Chemoselective reaction of the aldehyde with bisulfite to form a water-soluble adduct.[8] |
| Best For | Acid-stable amines; large-scale purifications. | Small to medium-scale purifications; separating mixtures with similar solubility but different polarity. | Acid-sensitive amines; reactions where the primary goal is to remove a stubborn aldehyde impurity. |
| Advantages | Highly effective, scalable, inexpensive, and often yields very pure product. | Can separate multiple components simultaneously; provides direct control over separation. | Extremely mild and highly specific to aldehydes; will not affect the amine product.[8] |
| Disadvantages | Not suitable for acid-labile compounds; can involve multiple extraction steps. | Can be time-consuming and solvent-intensive; amines may streak without a basic modifier.[10] | Requires an additional aqueous wash step; less common and may require optimization. |
Detailed Protocol: Purification via Acid-Base Extraction
This protocol outlines the standard procedure for removing unreacted 4-allyloxybenzaldehyde from a typical amine product.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, EtOAc)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., 50-100 mL of EtOAc). Transfer this solution to a separatory funnel.
-
Acidic Wash (Amine Extraction):
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds. Vent periodically.
-
Allow the layers to separate. The top layer is typically the organic phase (EtOAc), and the bottom is the aqueous phase. Your protonated amine is now in the aqueous phase.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1".
-
Repeat this acid wash on the organic layer two more times, combining all aqueous extracts into the "Aqueous 1" flask. The organic layer, which now contains the aldehyde and other neutral impurities, can be set aside.
-
-
Amine Recovery (Basification):
-
Cool the combined aqueous extracts ("Aqueous 1") in an ice bath.
-
Slowly add 1M NaOH while stirring until the solution is basic (test with pH paper, pH > 10). You may see your amine product precipitate or form an oil.
-
-
Back-Extraction:
-
Return the basified aqueous solution to the separatory funnel.
-
Add a fresh portion of EtOAc (equal volume to the aqueous layer).
-
Shake vigorously as before to extract the now-neutral amine back into the organic phase.
-
Drain the lower aqueous layer and collect the upper organic layer in a new flask labeled "Pure Amine".
-
Repeat the back-extraction twice more with fresh EtOAc, combining all organic layers.
-
-
Final Wash and Drying:
-
Wash the combined "Pure Amine" organic layers once with brine. This helps to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Swirl and let it sit for 10-15 minutes.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield your purified amine product.
-
-
Purity Confirmation: Confirm the absence of 4-allyloxybenzaldehyde by acquiring a ¹H NMR spectrum and checking for the absence of the aldehyde peak at ~δ 9.9 ppm.[4]
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
References
-
4-(Allyloxy)benzaldehyde. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
How we can extract amine from mixture contain amine and aldehyde? (2020, November 20). Brainly.in. Retrieved February 25, 2026, from [Link]
-
St. Jean, R. A., & Novak, B. H. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57492. [Link]
-
3-Allyl-4-(allyloxy)benzaldehyde. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
Acid–base extraction. (2023, December 27). In Wikipedia. [Link]
-
How to separate imine from reaction mixture? (2016, July 20). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Aldehydes and Ketones to Amines. (2024, December 7). Chemistry Steps. Retrieved February 25, 2026, from [Link]
-
Supplementary Information Chemoselective Benzylic Csp3-H Bond Oxidation Reactions Catalyzed by AgII(bipy)2S2O8 Complex. (n.d.). The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]
-
Supplementary Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Retrieved February 25, 2026, from [Link]
-
Acid-Base Extraction Tutorial. (2020, March 22). [Video]. YouTube. [Link]
-
Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000, May 10). European Publication Server. [Link]
-
4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]
-
Purification of primary amines using Schiff base immobilization. (2020, April 22). Chemistry Stack Exchange. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting. (2014, February 25). Hindawi. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020, April 15). Frontiers in Chemistry. [Link]
-
Synthesis and Characterisation of 4-Propoxybenzaldehyde Substituted Heck-Schiff Base Compound as Spacer in Electrochemical DNA Sensor. (n.d.). UKM Journal Article Repository. Retrieved February 25, 2026, from [Link]
- Aldehyde adsorbent, method for removing aldehyde, method for producing acetic acid, and method for regenerating aldehyde adsorbent. (n.d.). Google Patents.
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. [Link]
Sources
- 1. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. 4-Allyloxybenzaldehyde | 40663-68-1 | Benchchem [benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Handling hygroscopic nature of (4-(Allyloxy)phenyl)methanamine salts
Welcome to the technical support center for (4-(Allyloxy)phenyl)methanamine and its associated salts. This guide is designed for researchers, chemists, and formulation scientists to address the common challenges associated with the hygroscopic nature of these compounds. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity, accuracy, and success of your experiments.
Introduction: Understanding the Challenge
This compound, a versatile primary amine building block, is frequently used in the synthesis of more complex molecules, including potential pharmaceutical agents.[1][2] When converted into its salt form, typically the hydrochloride (HCl) salt, to improve solubility and stability, it often exhibits hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[3][4][5]
This moisture uptake is not a trivial issue; it can lead to significant physical and chemical changes, rendering the material unsuitable for use.[4][5] Absorbed water can cause caking, inaccurate measurements, altered dissolution profiles, and chemical degradation through hydrolysis.[3][5][6] This guide provides a series of frequently asked questions and troubleshooting protocols to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity, and why is my this compound salt affected?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[3] Amine salts, such as the hydrochloride salt of this compound, are particularly susceptible. The charged ammonium (R-NH3+) and chloride (Cl-) ions are polar and readily form strong hydrogen bonds with water molecules present in the air. This interaction can be so significant that it leads to changes in the material's physical state.
Q2: What are the direct consequences of moisture absorption in my experiments?
A: Uncontrolled moisture absorption can have a cascade of negative effects on your research:
-
Inaccurate Weighing: The measured mass will be a combination of your compound and an unknown amount of water, leading to significant errors in molar calculations and reaction stoichiometry.[7]
-
Physical State Alteration: The free-flowing powder can become a sticky, clumpy solid or even a dense cake, making it extremely difficult to handle, transfer, and dissolve.[3][4] In severe cases, it can undergo deliquescence, where it absorbs enough water to dissolve completely.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity of your starting material and potentially introducing impurities into your reactions.[6][8]
-
Impact on Formulations: In drug development, changes in water content can drastically affect a formulation's stability, dissolution rate, compressibility for tableting, and overall shelf-life.[3][6][9]
Q3: How can I visually identify if my salt has absorbed excessive moisture?
A: Visual inspection is the first line of defense. Key indicators include:
-
Loss of fine powder consistency.
-
Appearance of clumps or aggregates.
-
The material "caking" into a solid mass.
-
A wet or syrupy appearance (deliquescence).
If you observe any of these signs, you should assume the material's integrity has been compromised and proceed with the troubleshooting steps outlined below.
Troubleshooting Guide: From Problem to Solution
This section addresses common problems encountered in the lab and provides actionable solutions.
Problem 1: My this compound salt is clumped and difficult to weigh accurately.
-
Probable Cause: The material has absorbed atmospheric moisture, causing particles to agglomerate. This leads to unstable readings on an analytical balance as the sample continuously gains weight.[7]
-
Solution: Implement a controlled weighing protocol. The goal is to minimize the material's exposure to ambient air.
Experimental Protocol: Accurate Weighing of a Hygroscopic Salt
-
Preparation: Transfer the required amount of the salt from its main storage container into a small, dry, tared weighing bottle or vial inside a controlled environment like a nitrogen-filled glove box or a low-humidity chamber (<40% RH).[10][11] If a controlled environment is unavailable, work quickly.
-
Sealing: Immediately and tightly cap the weighing bottle.
-
Equilibration: Allow the sealed bottle to equilibrate to the temperature of the balance room for at least 15-20 minutes. This prevents temperature-related air currents inside the balance.[12]
-
Weighing by Difference:
-
Place the sealed weighing bottle on the analytical balance and record its mass.
-
Remove the bottle, quickly uncap it, and use a clean, dry spatula to transfer an approximate amount of the salt into your reaction vessel.
-
Immediately recap the weighing bottle. Do not leave it open on the balance pan.
-
Place the recapped weighing bottle back on the balance and record the new, lower mass.
-
The difference between the initial and final mass is the exact amount of salt transferred.
-
-
Direct Addition (Alternative): If practical, you can tare your reaction flask directly on the balance. Quickly add the hygroscopic salt to the flask, cap it, and record the weight. This method is faster but risks spilling material onto the balance.[10]
Problem 2: My reaction yields are inconsistent, even with careful weighing.
-
Probable Cause: Even if weighed correctly, moisture present in the salt can interfere with the reaction. Water can act as an unwanted nucleophile, quench moisture-sensitive reagents (e.g., organometallics, strong bases), or alter the solvent polarity, affecting reaction kinetics.
-
Solution: Quantify the water content of your salt before use and adjust your starting material mass accordingly. Alternatively, dry the material if it is thermally stable.
Workflow for Managing Water Content
Caption: Decision workflow for troubleshooting inconsistent reactions.
Recommended Analytical Techniques
| Technique | Principle | Information Provided | Best For |
| Karl Fischer (KF) Titration | A chemical titration specific to water molecules.[13][14] | Provides an accurate, quantitative measure of the water content (as %w/w).[14] | Getting a precise value for water content to correct for mass. The gold standard.[13] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as it is heated.[15][] | Determines the "Loss on Drying" (LOD), which includes water and any other volatile components.[13][17] | Assessing thermal stability and getting a rapid estimate of total volatile content. |
| Dynamic Vapor Sorption (DVS) | Measures the mass change of a sample as it is exposed to a range of controlled relative humidity (RH) levels.[] | Characterizes the full hygroscopicity profile of the material, identifying the critical RH at which significant water uptake occurs. | Advanced material characterization during formulation development. |
Problem 3: My stored material has turned into a solid cake.
-
Probable Cause: Severe moisture absorption due to improper storage. The container was likely not airtight, or it was opened frequently in a humid environment.
-
Solution: Focus on rigorous storage and handling protocols.
Best Practices for Storage and Handling
-
Primary Container: Always store the salt in a tightly sealed, airtight container. For long-term storage, consider using a container with a PTFE-lined cap.[12][18]
-
Secondary Containment: Place the primary container inside a secondary container with a desiccant. A laboratory desiccator with a regenerating silica gel or Drierite® is ideal.[19] For shipping or multi-container storage, heat-sealed foil pouches containing small desiccant packs are effective.[19]
-
Inert Atmosphere: For maximum protection, after dispensing from the container, flush the headspace with a dry, inert gas like nitrogen or argon before resealing.[18]
-
Aliquot Material: If you need to access the material frequently, consider aliquoting the bulk supply into smaller, single-use vials. This prevents repeated exposure of the entire batch to atmospheric moisture.
Visual Guide: Proper Storage Protocol
Sources
- 1. This compound CAS#: 83171-41-9 [m.chemicalbook.com]
- 2. (4-(p-Tolyloxy)phenyl)methanamine|CAS 129560-03-8 [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. genfollower.com [genfollower.com]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. mt.com [mt.com]
- 14. blog.kett.com [blog.kett.com]
- 15. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 17. Complete Guide to Moisture Content Test & Its Importance [borosilscientific.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Reductive Amination with Allyloxybenzylamine
Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the reductive amination of aldehydes and ketones using allyloxybenzylamine .
Because allyloxybenzylamine contains both a primary amine and an alkene (allyl ether) moiety, achieving high yields requires strict control over chemoselectivity. The core challenge is reducing the transient imine without cleaving the benzyl ether, reducing the allyl double bond, or triggering over-alkylation.
Diagnostic Workflow: Reagent & Condition Selection
Before diving into the troubleshooting FAQs, use the decision tree below to determine the optimal reaction pathway for your specific carbonyl substrate.
Workflow for optimizing allyloxybenzylamine reductive amination conditions.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is the allyl group of my allyloxybenzylamine being reduced during the reaction?
Cause: You are likely using an overly aggressive reducing system, such as catalytic hydrogenation (
Q2: I am reacting allyloxybenzylamine with an unhindered aliphatic aldehyde, but I am getting a mixture of secondary and tertiary amines. How do I prevent dialkylation?
Cause: Allyloxybenzylamine is a primary amine. When it reacts with an unhindered aldehyde, the resulting secondary amine product can be basic and nucleophilic enough to react with a second equivalent of the aldehyde, forming a tertiary amine. Solution: Implement an Indirect (Stepwise) Reductive Amination protocol. By pre-forming the imine in methanol (MeOH) without the reducing agent present, you force the stoichiometry to 1:1. Once imine formation is complete (verified by GC-MS or TLC), you can safely add the reducing agent to isolate the secondary amine[1],[3].
Q3: My reaction with a ketone is stalling, and I see unreacted allyloxybenzylamine and ketone in my LC-MS. What is the bottleneck?
Cause: Ketones are electronically less electrophilic and sterically more hindered than aldehydes. The rate-limiting step here is the formation of the intermediate imine, not the reduction itself. If the imine does not form, STAB cannot reduce it. Furthermore, the ketone itself may compete for the hydride, leading to unwanted alcohol byproducts[3].
Solution: Add 1.0 to 2.0 molar equivalents of glacial acetic acid (AcOH) . The acid acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation[2]. If the ketone is highly sterically hindered, introduce a dehydrating agent like 4Å molecular sieves or Titanium(IV) isopropoxide (
Quantitative Data: Reducing Agent Comparison
To justify the selection of STAB, review the following empirical comparison of common reducing agents used with allyloxybenzylamine.
| Reducing Agent | Chemoselectivity (Allyl Preservation) | Dialkylation Risk (with Aldehydes) | Relative Yield (Ketones) | Toxicity / Handling |
| Excellent (>98% preserved) | Moderate to Low | High (with AcOH) | Mild, easy to handle | |
| Good | Moderate | Moderate | High (Generates HCN gas) | |
| Poor (Often reduces carbonyl directly) | High | Low | Mild | |
| Fail (Cleaves benzyl, reduces allyl) | Low | N/A | Flammable, Pyrophoric |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating in-process analytical checks (TLC/LC-MS), you ensure that causality is respected—specifically, that reduction only occurs after imine formation is confirmed.
Protocol A: Direct Reductive Amination (For standard aldehydes and unhindered ketones)
Reference standard adapted from the seminal work by Abdel-Magid et al.[3],[4].
-
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the carbonyl compound (1.0 mmol) and allyloxybenzylamine (1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL, 0.2 M).
-
Catalysis (Ketones only): If the substrate is a ketone, add glacial acetic acid (1.0 - 2.0 mmol). Do not add AcOH for aldehydes unless imine formation is demonstrably slow.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 to 1.5 mmol) portion-wise over 5 minutes at room temperature.
-
Self-Validation Check: Stir the suspension under nitrogen. Monitor the reaction via TLC or LC-MS. You should observe the disappearance of the carbonyl starting material and the transient appearance/disappearance of the imine mass.
-
Quench & Workup: Once complete (typically 2-12 hours), quench the reaction by adding saturated aqueous
(5.0 mL). Caution: Gas evolution ( ) will occur. -
Extraction: Extract the aqueous layer with Ethyl Acetate or Dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo.
Protocol B: Indirect (Stepwise) Reductive Amination (For dialkylation-prone substrates)
Designed to strictly prevent tertiary amine formation[1].
-
Imine Formation: Dissolve the unhindered aldehyde (1.0 mmol) and allyloxybenzylamine (1.0 mmol) in anhydrous Methanol (MeOH) (5.0 mL). Add 3Å molecular sieves (approx. 100 mg) to sequester water.
-
Self-Validation Check: Stir at room temperature for 2-4 hours. Analyze an aliquot via GC-MS or NMR to confirm >95% conversion to the imine before proceeding.
-
Reduction: Cool the flask to 0 °C using an ice bath. Slowly add
(1.0 mmol) or STAB (1.5 mmol). Note: is acceptable here because the carbonyl is already fully consumed, eliminating the risk of direct carbonyl reduction. -
Quench: Stir for 30 minutes, then quench with 1N NaOH (2.0 mL) to break down boron complexes.
-
Isolation: Filter out the molecular sieves, evaporate the methanol, and extract the aqueous residue with Ethyl Acetate (3 × 10 mL). Dry and concentrate to yield the pure secondary amine.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (PubMed Abstract). National Institutes of Health.[Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (Full Text / ACS Publications). American Chemical Society.[Link]
-
Gademann, K., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.[Link]
-
Sharma, M., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering.[Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Avoiding oxidation of primary amine in (4-(Allyloxy)phenyl)methanamine
Technical Support Center: (4-(Allyloxy)phenyl)methanamine Stability & Handling
Subject: Preventing Oxidative Degradation of Primary Benzylic Amines Ticket ID: CHEM-SUP-83171 Applicable Compound: this compound [CAS: 83171-41-9]
Technical Analysis: The "Benzylic Amine" Vulnerability
You are encountering instability because this compound is a primary benzylic amine attached to an electron-rich aromatic ring. While the allyl group adds lipophilicity, the core stability issue lies in the
Why it degrades:
-
Oxidative Homocoupling (Yellowing): Unlike aliphatic amines, benzylic amines are highly prone to aerobic oxidation. The benzylic protons are activated. In the presence of air (and trace transition metals), the amine undergoes oxidative dehydrogenation to form an imine intermediate. This imine reacts with another equivalent of amine to form a Schiff base dimer (N-benzylidenebenzylamine derivative).[1] This conjugated system is yellow/orange, explaining the discoloration of your samples.
-
Carbonation (White Crust): While often mistaken for oxidation, the formation of a white solid precipitate on the rim of your vial is likely carbamate/carbonate formation caused by reaction with atmospheric
. -
Allyl Sensitivity: While the amine is the primary oxidation site, the allyl ether moiety makes the ring electron-rich, slightly lowering the oxidation potential of the benzylic position compared to unsubstituted benzylamine.
Strategic Handling Protocols
To ensure data integrity in drug development workflows, you must move from "storage" to "stabilization."
Strategy A: The Hydrochloride Salt (Recommended)
The free base is an oil or low-melting solid that is kinetically unstable. The hydrochloride salt is a crystalline solid, resistant to oxidation and
-
Action: Convert all bulk material to the HCl salt immediately upon synthesis or receipt.
-
Storage: Store at -20°C under Argon.
Strategy B: The Inert Oil (Short-term)
If you must keep the free base (e.g., for immediate nucleophilic substitutions):
-
Action: Store strictly under Argon/Nitrogen in a septum-sealed vial.
-
Solvent: Store as a solution in degassed anhydrous DCM or Toluene rather than neat oil to reduce intermolecular oxidative coupling rates.
Visualizing the Degradation Pathway
The following diagram illustrates the two distinct degradation pathways you must control: Aerobic Oxidation (Yellowing) and Carbonation (Crusting).
Figure 1: Divergent pathways for benzylic amine degradation. Oxidation leads to yellow dimers; CO2 absorption leads to white solids. Salt formation arrests both.
Standard Operating Procedures (SOPs)
Protocol 1: Stabilization via Salt Formation
Use this protocol to convert the unstable free base into the stable HCl salt.
Reagents:
-
Crude this compound
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether (
) -
4M HCl in Dioxane (commercial solution)
Step-by-Step:
-
Dissolution: Dissolve the crude amine oil in a minimum amount of anhydrous DCM (approx. 5 mL per gram of amine).
-
Acidification: Cool the solution to 0°C in an ice bath. Add 4M HCl in Dioxane dropwise (1.1 equivalents).
-
Observation: A white precipitate should form immediately.[2]
-
-
Precipitation: Add excess anhydrous
(approx. 5 volumes) to ensure complete precipitation of the salt. -
Filtration: Filter the solid rapidly under a blanket of Nitrogen (to prevent moisture absorption, as salts can be hygroscopic).
-
Drying: Wash the filter cake with cold
. Dry under high vacuum for 4 hours. -
Yield Check: The resulting white powder is the Hydrochloride salt.
Protocol 2: "Just-in-Time" Free Base Recovery
Use this when your reaction requires the nucleophilic free amine.
Step-by-Step:
-
Suspend the HCl salt in DCM.
-
Add saturated aqueous
(do not use if avoiding hydrolysis of sensitive esters elsewhere in your molecule, though this specific molecule is robust to base). -
Shake vigorously until the solid dissolves.
-
Separate the organic layer, dry over
, and concentrate immediately before use.
Troubleshooting & FAQ
| Observation | Diagnosis | Remediation |
| Sample turned yellow/orange | Oxidative Dimerization. The amine has oxidized to an imine and coupled. | Purification required. The impurity is less polar. Purify via flash chromatography (DCM/MeOH/ |
| White crust on vial cap | Carbonation. Reaction with atmospheric | Filtration. The carbamate is often insoluble in DCM. Dissolve sample in DCM; filter off the white solid.[3] The filtrate contains your amine. |
| Low yield in amide coupling | Salt Interference. You used the HCl salt without adding a base scavenger. | Add Base. If using the stable HCl salt in a reaction, add 2-3 equivalents of DIPEA or |
| Impurity peaks in NMR (Aldehyde region) | Hydrolysis of Imine. The oxidized dimer has hydrolyzed back to the aldehyde. | Check Solvent. Ensure your NMR solvent ( |
References
-
ChemicalBook. (2022). Synthesis and Application of 4-methoxybenzylamine. (Provides baseline stability data for the 4-alkoxybenzylamine class).
-
Lang, R. et al. (2016).[4] Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere. ACS Omega.[5] (Mechanistic proof of aerobic oxidative coupling of benzylic amines).
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybenzylamine. (Handling and storage protocols for air-sensitive benzylic amines).
-
Smolecule. (2026).[6] Allyloxy propanol purification methods. (General handling of allyloxy-substituted building blocks).
Sources
Purification of (4-(Allyloxy)phenyl)methanamine oil vs hydrochloride salt
Topic: Purification & Handling: Free Base Oil vs. Hydrochloride Salt
Document ID: TSC-APM-001 Status: Active Last Updated: 2025-05-20
Executive Summary: The "Oil vs. Salt" Dilemma
The Core Challenge: Researchers often encounter (4-(Allyloxy)phenyl)methanamine as a crude, yellow-to-brown oil following synthesis (typically via reduction of 4-(allyloxy)benzonitrile or 4-(allyloxy)benzaldehyde). While the free base is theoretically a low-melting solid, impurities (imines, solvents, oxidation byproducts) depress the melting point, resulting in a viscous oil that is difficult to handle, weigh, or characterize.
The Solution: Do not attempt to purify the free base oil to analytical standard. The primary amine functionality is prone to oxidation (absorbing CO₂ to form carbamates) and the allyl group introduces thermal sensitivity. The industry-standard protocol is to convert the crude oil immediately into its Hydrochloride (HCl) Salt . The salt form offers three critical advantages:
-
Crystallinity: Facilitates purification via recrystallization.
-
Stability: Protects the amine from oxidation and carbamate formation.
-
Stoichiometry: Allows for precise dosing in subsequent reactions (e.g., amide couplings).
Decision Matrix & Workflow
Before proceeding, determine the state of your material and your end goal.
Figure 1: Decision matrix for handling crude this compound. Note that salt formation is the preferred route for stability.
Protocol: Conversion to Hydrochloride Salt
Objective: Isolate high-purity this compound hydrochloride from crude oil.
Reagents Required
-
Solvent A (Dissolution): Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM).
-
Acid Source: 2M HCl in Diethyl Ether (commercial) or 4M HCl in Dioxane.
-
Warning: Do not use aqueous HCl (37%) if possible; water makes crystallization difficult.
-
-
Solvent B (Washing): Cold anhydrous Et₂O.
-
Solvent C (Recrystallization): Ethanol (absolute) / Et₂O mixture.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude oil (e.g., 1.0 g, ~6.1 mmol) in a minimal amount of Solvent A (10–15 mL). The solution should be clear. If particulates remain, filter through a 0.45 µm PTFE syringe filter.
-
Why: High dilution prevents the immediate entrapment of impurities in the precipitating salt.
-
-
Acidification (The Critical Step): Place the flask in an ice bath (0°C). Add the Acid Source dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
Endpoint: Continue addition until the supernatant is acidic (pH 1–2 on wet pH paper).
-
Troubleshooting: If an oil ("gum") forms instead of a solid, see the Troubleshooting section below.
-
-
Isolation: Stir the suspension at 0°C for 30 minutes to ensure complete precipitation. Filter the solid using a sintered glass funnel (porosity 3 or 4).
-
Washing: Wash the filter cake 3x with cold Solvent B (Et₂O) to remove non-polar impurities and excess acid.
-
Drying: Dry the solid under high vacuum (0.1 mbar) at room temperature for 4 hours.
-
Caution: Do not heat above 40°C initially to avoid melting if solvent remains trapped.
-
Recrystallization (If Purity < 98%)
If the salt is colored (pink/grey), recrystallize:
-
Dissolve the salt in the minimum amount of boiling absolute ethanol .
-
Once dissolved, remove from heat and add warm Et₂O dropwise until a faint turbidity persists.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect crystals by filtration.[1]
Troubleshooting Guide & FAQs
Issue 1: "I added HCl, but I got a sticky gum/oil instead of a powder."
Diagnosis: This is "oiling out," common when the solvent system is too polar or contains trace water, or when the reaction is too exothermic. Corrective Actions:
-
Trituration: Decant the supernatant. Add fresh anhydrous Et₂O to the gum. Scratch the side of the flask vigorously with a glass rod while cooling in ice. This induces nucleation.
-
Sonication: Place the flask (with fresh ether) in a sonication bath for 5 minutes.
-
Seeding: If you have a tiny crystal from a previous batch, add it.
Issue 2: "The salt turned pink or light purple after drying."
Diagnosis: Oxidation. Benzylamines and their ether derivatives are electron-rich. Trace amounts of free amine or phenolic impurities (from hydrolysis of the allyl ether) can oxidize to form colored quinoid species. Corrective Actions:
-
Prevention: Ensure the salt is fully acidified (excess HCl). The protonated ammonium species is resistant to oxidation.
-
Remediation: Recrystallize using Ethanol/Ether with a pinch of activated charcoal. Filter hot through Celite to remove the charcoal (and the color).
Issue 3: "Did the HCl cleave my allyl group?"
Diagnosis: The allyl phenyl ether bond is generally stable to anhydrous HCl at room temperature. However, strong aqueous acid with heat can cause hydrolysis or Claisen rearrangement. Verification (¹H NMR in DMSO-d₆):
-
Check the Allyl signals:
-
Multiplet at ~6.0 ppm (–CH=).
-
Doublet of doublets at ~5.2–5.4 ppm (=CH₂).
-
Doublet at ~4.5 ppm (–O–CH₂–).
-
-
If these are intact and integrate correctly relative to the aromatic protons, your allyl group is safe.
-
Red Flag: Disappearance of the 4.5 ppm doublet indicates cleavage (phenol formation).
Issue 4: "My yield is >100%."
Diagnosis: Solvation. Amine hydrochlorides are hygroscopic and can also form solvates with ethanol or dioxane. Corrective Actions:
-
Dry under high vacuum (0.1 mbar) at 40–50°C for 12+ hours.
-
Run an NMR; if solvent peaks persist, consider the material a solvate and adjust molecular weight for stoichiometry calculations.
Quantitative Data Summary
| Property | Free Base (Oil) | Hydrochloride Salt (Solid) |
| Physical State | Viscous Oil (Yellow/Brown) | Crystalline Solid (White/Off-White) |
| Molecular Weight | 163.22 g/mol | 199.68 g/mol (Monohydrochloride) |
| Storage Stability | Poor (Oxidizes, absorbs CO₂) | Excellent (Indefinite at -20°C) |
| Solubility | DCM, EtOAc, Et₂O, MeOH | Water, MeOH, DMSO, Ethanol |
| Purification Method | Distillation (Risk of polymerization) | Recrystallization (EtOH/Et₂O) |
Visualizing the Salt Formation Pathway
Figure 2: Workflow for the conversion of this compound oil to the stable hydrochloride salt.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for amine purification via salt formation).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for hydrochloride salt precipitation and recrystallization).
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Stability of allyl ethers in acidic conditions).
-
BenchChem Technical Support. (2025). Purification of Secondary Alkyl Amines and Salts. (General troubleshooting for amine oiling-out phenomena).
Sources
Storage conditions to prevent degradation of allyloxy moiety
This guide functions as a Tier 3 Technical Support resource for researchers handling compounds containing the Allyloxy moiety (
Ticket ID: AL-OX-STAB-001 Assigned Specialist: Senior Application Scientist Status: Resolved/Reference
Executive Summary: The Allylic Vulnerability
The primary degradation vector for the allyloxy moiety is autoxidation driven by the low bond dissociation energy (BDE) of the allylic C-H bonds (~82 kcal/mol). This position is activated by both the adjacent oxygen atom and the alkene, making it highly susceptible to hydrogen abstraction by atmospheric oxygen or free radicals.
Once a radical is formed, it triggers a cascade leading to:
-
Hydroperoxide formation (Explosion hazard in neat liquids).
-
Oxidative cleavage (Loss of protecting group or functionality).
-
Cross-linking/Oligomerization (Insoluble aggregates).
Module 1: Critical Storage Parameters (The Stability Triad)
Q: What are the absolute minimum requirements for long-term storage?
A: You must maintain the "Stability Triad" to inhibit the radical initiation step.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C to -80°C | Arrhenius suppression of radical initiation rates. At 4°C, autoxidation is slow but non-zero. |
| Atmosphere | Argon (Ar) or Nitrogen ( | Displaces |
| Light | Amber Glass / Foil | UV light ( |
| Additives | Radical Scavengers | BHT (0.05-0.1%) or MEHQ prevents the propagation chain. Note: MEHQ requires dissolved |
Q: My Alloc-protected peptide is in solution. How long can I store it?
A: Do not store in solution if avoidable.
-
Lyophilized (Powder): Stable for years at -20°C.[1]
-
In Solution: Stability drops to days/weeks.
-
Risk:[2][3][4] In solution, solvent-dissolved oxygen has higher mobility, increasing collision frequency with allylic sites.
-
Mitigation: If solution storage is mandatory, use degassed solvents, blanket with Argon, and freeze at -80°C. Avoid repeated freeze-thaw cycles which introduce moisture and oxygen.
-
Module 2: Troubleshooting & Diagnostics
Q: I see a yellow tint in my clear allyl ether liquid. Is it compromised?
A: Likely, yes.
-
Diagnosis: Yellowing often indicates the formation of conjugated enals (aldehydes) or oligomers resulting from hydroperoxide decomposition.
-
Action: Perform a Peroxide Test immediately (see Protocol A). If positive (>100 ppm), purification is required.[4] If >1000 ppm, do not distill ; neutralize and dispose.
Q: There are white crystals around the cap of my bottle.
A: CRITICAL SAFETY HAZARD. STOP IMMEDIATELY.
-
Diagnosis: These are likely polymeric peroxides. They are shock-sensitive explosives.
-
Action: Do NOT attempt to open the bottle. The friction of unscrewing the cap can detonate the crystals.[3] Contact your site's EHS (Environmental Health & Safety) for bomb squad/disposal intervention.
Q: My reaction yield is low, and NMR shows a "mess" in the alkene region.
A: This suggests Isomerization or Polymerization .
-
Scenario: Did you store the compound with trace acid or base?
-
Mechanism:
-
Base: Catalyzes isomerization to the vinyl ether (
), which hydrolyzes rapidly upon workup. -
Radical: "Degradative chain transfer" may have occurred, creating oligomers that broaden NMR signals.
-
Module 3: Mechanism & Visualization
Understanding the degradation cycle is key to prevention. The diagram below illustrates the Autoxidation Loop that storage conditions aim to break.
Figure 1: The Autoxidation Cycle.[5] Storage at -20°C slows the Initiation step; Inert gas removes
Module 4: Validated Protocols
Protocol A: Rapid Peroxide Detection (Quantofix / KI Method)
Use this before distilling or heating any aged allyloxy compound.
-
Reagent: Prepare 10% KI (Potassium Iodide) in water (fresh).
-
Test: Add 1 mL of sample to 1 mL of Glacial Acetic Acid + 1 mL KI solution.
-
Observation:
-
Colorless: Safe (< 10 ppm).
-
Yellow: Caution (Low peroxides).[3] Distill only if necessary.
-
Brown/Purple: DANGER (High peroxides). Do not concentrate.
-
Protocol B: Inhibitor Removal (Flash Filtration)
If your application (e.g., polymerization) requires inhibitor-free material, remove BHT immediately before use.
-
Column: Pack a small glass column with Basic Alumina (activated).
-
Loading: Pour the allyloxy liquid through the column neat or in minimal hexane.
-
Elution: The polar alumina retains the phenolic inhibitors (BHT/MEHQ) and any peroxides.
-
Usage: Use the filtrate immediately. Do not store inhibitor-free material for >24 hours.
References
-
Sigma-Aldrich. (2024). Peroxide Forming Solvents and Stability Guidelines. Retrieved from
-
National Institutes of Health (NIH). (2020). Evidence that Criegee intermediates drive autoxidation in unsaturated lipids. Retrieved from
-
Organic Chemistry Portal. (2024). Allyl Ethers: Protection and Deprotection Mechanisms. Retrieved from
-
Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from
-
Princeton University EHS. (2024). Peroxide Forming Chemicals and Storage Limits. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Chemical Shifts of Allylic Protons in (4-(Allyloxy)phenyl)methanamine and its Analogs
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR chemical shifts of the allylic protons in (4-(allyloxy)phenyl)methanamine, a molecule of interest in the synthesis of various bioactive compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage a comparative approach, analyzing data from structurally similar compounds to predict and understand the nuanced electronic environment of its allylic protons.
The Significance of Allylic Protons in NMR Spectroscopy
The protons on a carbon adjacent to a double bond, known as allylic protons, exhibit characteristic chemical shifts in a 1H NMR spectrum, typically in the range of 1.6-2.6 ppm.[1] Their precise chemical shift is highly sensitive to the electronic environment, influenced by factors such as electronegativity of nearby atoms, magnetic anisotropy of the double bond, and steric effects.[1] These factors can either shield (move the signal upfield) or deshield (move the signal downfield) the protons, providing valuable structural information.
Structural Overview and Prediction for this compound
To visualize the molecule at the center of our discussion, the structure of this compound with the key proton groups is presented below. Our focus will be on the allylic protons (Hc), which are directly adjacent to the vinyl group and influenced by the ether oxygen and the broader aromatic system.
Figure 1: Structure of this compound highlighting key protons.
Comparative Analysis of 1H NMR Data
To predict the chemical shifts of the allylic protons in our target molecule, we will compare it with two key analogs: (4-Allyloxy-phenyl)-phenyl-methanone, which replaces the methanamine group with a ketone, and N-benzyl-4-methoxyaniline, which provides insight into the electronic environment around a benzylic amine.
| Compound | Allylic Protons (-O-CH₂-C=) Chemical Shift (ppm) | Vinylic Protons (-CH=CH₂) Chemical Shift (ppm) | Benzylic Protons (-CH₂-N) Chemical Shift (ppm) | Reference |
| This compound (Predicted) | ~4.5 - 4.6 | ~5.2 - 5.4 (d), ~6.0 - 6.1 (m) | ~3.7 - 3.8 | - |
| (4-Allyloxy-phenyl)-phenyl-methanone | 4.6 (m, 2H) | 5.3-5.5 (m, 2H), 6.1 (m, 1H) | N/A | [2][3] |
| Allyl phenyl ether | 4.518 | 5.28, 5.40, 6.03 | N/A | |
| N-benzyl-4-methoxyaniline | N/A | N/A | 4.27 (s, 2H) | [4] |
Table 1: Comparison of 1H NMR Chemical Shifts for this compound and Related Compounds.
Analysis of (4-Allyloxy-phenyl)-phenyl-methanone
The 1H NMR spectrum of (4-Allyloxy-phenyl)-phenyl-methanone shows the allylic protons as a multiplet at 4.6 ppm.[2][3] The vinylic protons appear as multiplets between 5.3-5.5 ppm and at 6.1 ppm.[2][3] The downfield shift of the allylic protons to 4.6 ppm, compared to the typical range of 1.6-2.6 ppm, is due to the deshielding effect of the adjacent ether oxygen. The electron-withdrawing nature of the oxygen atom reduces the electron density around the allylic protons, causing them to experience a stronger effective magnetic field.
Influence of the Methanamine Group
In our target molecule, this compound, the electron-donating methanamine group is expected to have a subtle but noticeable effect on the electron density of the aromatic ring compared to the electron-withdrawing ketone group in the methanone analog. This increased electron density on the ring could lead to a slight shielding of the allyloxy group protons. However, the primary influence on the allylic protons remains the directly attached, electronegative oxygen atom. Therefore, the chemical shift of the allylic protons in this compound is predicted to be very similar to that in the methanone analog, around 4.5 - 4.6 ppm .
The chemical shift of the benzylic protons (-CH₂-NH₂) in this compound is expected to be in the range of 3.7 - 3.8 ppm. This prediction is based on the typical chemical shifts for protons alpha to a nitrogen atom.[1] For comparison, the benzylic protons in N-benzyl-4-methoxyaniline appear at 4.27 ppm.[4] The slightly more upfield prediction for our target molecule accounts for the less electron-withdrawing nature of the allyloxyphenyl group compared to the phenyl group in the N-benzyl-4-methoxyaniline.
Causality Behind Experimental Choices in 1H NMR
The choice of solvent, concentration, and NMR instrument parameters are critical for obtaining a high-quality spectrum that allows for accurate structural elucidation.
Sources
A Comparative Guide to HPLC Method Development for the Purity of (4-(Allyloxy)phenyl)methanamine
This guide provides a comprehensive, experience-driven walkthrough for developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of (4-(Allyloxy)phenyl)methanamine. We will compare an initial, unrefined scouting method with a final, optimized protocol, demonstrating how systematic development leads to superior analytical performance. This document is intended for researchers, analytical scientists, and drug development professionals who require accurate and reliable purity assessments for aromatic primary amines.
Introduction: The Analytical Challenge of Aromatic Amines
This compound is a substituted benzylamine derivative, a class of compounds frequently used as building blocks in pharmaceutical and materials science. The primary amine functional group, while crucial for its synthetic utility, presents a significant challenge in RP-HPLC. Basic amines are notorious for interacting with residual acidic silanol groups on the surface of silica-based stationary phases.[1][2][3] This secondary interaction mechanism, in addition to the desired hydrophobic retention, leads to distorted, tailing peaks, compromising resolution and accuracy.[1][3]
A reliable HPLC method must be capable of separating the main analyte from potential process-related impurities, such as starting materials (e.g., 4-allyloxybenzaldehyde) or by-products. Therefore, the goal is to develop a method that provides a sharp, symmetrical peak for the primary amine, ensuring sensitive and accurate quantification of any co-eluting species.
Method Development Strategy: From First Principles to a Refined Protocol
Our strategy is rooted in a logical progression from initial parameter selection based on the analyte's physicochemical properties to systematic optimization. We will contrast the performance of our initial "Scouting Method" with the "Final Optimized Method" to highlight the critical impact of each parameter.
Initial Parameter Selection & Scientific Rationale
-
Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the logical starting point.[4][5] The non-polar stationary phase provides hydrophobic retention for the aromatic ring and alkyl chain of our analyte.[4][6] We selected a modern, high-purity silica column with robust end-capping to minimize the number of accessible silanol groups from the outset.[7]
-
Mobile Phase:
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN often provides better peak shapes for basic compounds and has a lower viscosity, resulting in lower backpressure.[8]
-
Aqueous Phase & Additive: This is the most critical parameter for controlling the peak shape of amines.[2][7] To mitigate peak tailing, we must control the ionization state of both the analyte (a base) and the residual silanols (acidic). Operating at a low pH (e.g., pH 2-3) protonates the silanol groups, effectively neutralizing their negative charge and preventing ionic interactions with the protonated amine analyte.[1][7] Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common and effective additive for this purpose.[9][10] It acts as an ion-pairing agent and ensures a low pH environment.[9][11]
-
-
Detector Wavelength: The analyte contains a substituted benzene ring, which is a strong chromophore. Based on data for similar structures like benzylamine, we expect strong absorbance maxima below 230 nm and another around 250-260 nm.[12][13][14] To balance sensitivity with the UV absorbance of TFA below 220 nm, an initial wavelength of 254 nm was chosen.[9]
Experimental Workflow
The following diagram illustrates the systematic workflow employed in this study, moving from initial method scouting to the final, optimized analytical procedure.
Caption: HPLC Method Development Workflow.
Comparative Analysis: Scouting vs. Optimized Method
The initial scouting run immediately revealed the classic issue of analyzing primary amines: significant peak tailing, even with the use of TFA. While the main peak was identifiable, its asymmetry was unacceptable for a quantitative purity method. The optimization phase focused on adjusting the gradient slope and column temperature to improve peak shape and resolution from potential early-eluting impurities.
| Parameter | Scouting Method | Final Optimized Method | Rationale for Change |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | No change. The C18 phase provided adequate retention. |
| Mobile Phase A | 0.1% TFA (v/v) in Water | 0.1% TFA (v/v) in Water | No change. Effective for suppressing silanol interactions. |
| Mobile Phase B | 0.1% TFA (v/v) in ACN | 0.1% TFA (v/v) in ACN | No change. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Increased to shorten run time without sacrificing resolution. |
| Column Temp. | 25°C (Ambient) | 40°C | Increased temperature reduces mobile phase viscosity, improving mass transfer and leading to sharper, more symmetrical peaks. |
| UV Wavelength | 254 nm | 254 nm | No change. Provided excellent signal-to-noise. |
| Injection Vol. | 5 µL | 5 µL | No change. |
| Gradient Program | 5% to 95% B in 15 min | 30% to 80% B in 10 min | The initial shallow gradient was unnecessary as the analyte was well-retained. A more focused gradient improves peak shape and significantly reduces run time. |
| Run Time | 20 min | 15 min | |
| Performance | |||
| Tailing Factor | ~1.8 | ~1.2 | A significant improvement, indicating a near-symmetrical peak. |
| Resolution (Rs) | N/A (Poor shape) | > 2.0 (from nearest impurity) | Achieved baseline separation from a key process impurity. |
Detailed Experimental Protocols
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard or sample into a 10 mL volumetric flask.
-
Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water.
-
Dissolution: Add approximately 7 mL of diluent to the flask, sonicate for 5 minutes to dissolve, and allow to cool to room temperature.
-
Final Dilution: Dilute to the mark with the diluent and mix thoroughly. This solution is the working standard/sample.
Final Optimized HPLC Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water. Mix well and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade Acetonitrile (ACN). Mix well and degas.
-
-
Instrument Setup:
-
Install a C18 column (4.6 x 150 mm, 5 µm).
-
Set the column oven temperature to 40°C .
-
Set the flow rate to 1.2 mL/min .
-
Set the UV detector to 254 nm .
-
Set the injection volume to 5 µL .
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 20 80 10.1 70 30 | 15.0 | 70 | 30 |
-
Equilibration: Equilibrate the column with the initial conditions for at least 15 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared standard and sample solutions.
Mechanism of Separation and Optimization
The final method's success hinges on the synergistic control of hydrophobic and secondary ionic interactions.
Caption: Analyte interactions in the optimized RP-HPLC method.
By maintaining a low pH with TFA, the silanol groups (Si-OH) remain protonated and neutral, minimizing their electrostatic attraction to the protonated amine analyte (R-NH3+).[1][9] This allows the separation to be governed primarily by the intended hydrophobic interactions between the analyte and the C18 alkyl chains. The elevated temperature further enhances performance by improving the kinetics of this interaction, resulting in more efficient separation and sharper peaks.
Conclusion
The systematic development of an HPLC method for this compound purity analysis demonstrates that a scientifically-driven approach is essential for overcoming the inherent challenges of analyzing basic compounds. A simple comparison between an initial scouting run and the final method reveals a dramatic improvement in peak symmetry, resolution, and analysis time. By elevating the column temperature to 40°C and employing a focused gradient, we successfully developed a robust, accurate, and efficient RP-HPLC method suitable for quality control and purity assessment in a research and development setting.
References
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Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER. Available from: [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]
-
Wise, S. A., & May, W. E. Effect of C18 surface coverage on selectivity in reversed-phase liquid chromatography of polycyclic aromatic hydrocarbons. Analytical Chemistry. Available from: [Link]
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How to choose reversed-phase HPLC column C18, C8, C4. Biovanix Chromatography. Available from: [Link]
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Gao, S., et al. Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Journal of Chromatography B, 2005. Available from: [Link]
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Chen, Y. C., & Lee, M. L. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available from: [Link]
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Barešová, M., et al. Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Journal of Chromatography B: Biomedical Sciences and Applications, 1999. Available from: [Link]
-
Rice, J. R., & Kissinger, P. T. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 1981. Available from: [Link]
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Tyteca, E., et al. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 2020. Available from: [Link]
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Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
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Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. COSMOSIL. Available from: [Link]
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Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Waters Corporation. Available from: [Link]
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(a) UV-visible absorption spectra of thioanisole 1, benzylamine 2 and... ResearchGate. Available from: [Link]
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Dolan, J. W. The Perfect Method, V: Changing Column Selectivity. LCGC International, 2007. Available from: [Link]
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HPLC solvents and mobile phase additives. University of Sheffield. Available from: [Link]
-
Dolan, J. W. Buffer Preparation. Separation Science, 2024. Available from: [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available from: [Link]
-
UV- Vis Spectrum of Benzylamine. SIELC Technologies. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. Available from: [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available from: [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column?. Waters Corporation. Available from: [Link]
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UV- vis absorption spectra of the benzylamine reaction system with or... ResearchGate. Available from: [Link]
-
Benzylamine. NIST WebBook. Available from: [Link]
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D'Vries, R. F., et al. methanone. Acta Crystallographica Section E: Crystallographic Communications, 2011. Available from: [Link]
-
Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. Available from: [Link]
-
methanone. Waseda University. Available from: [Link]
-
ULTRAVIOLET SPECTROSCOPY. St. Paul's C. M. College. Available from: [Link]
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 2024. Available from: [Link]
-
Cheng, H., et al. Data for the synthesis of new 4-aryloxy-N-arylanilines as potent succinate-cytochrome c reductase inhibitors. Data in Brief, 2019. Available from: [Link]
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A Comparative Guide to the Characteristic IR Absorption Bands of Allyloxy and Amine Groups
The Foundational Principles of Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.[1] These vibrations, which include stretching and bending, are quantized.[2] The resulting IR spectrum, a plot of light absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), serves as a unique molecular "fingerprint."[1][3]
The frequency of a particular vibrational mode is primarily determined by the bond strength and the masses of the atoms involved, a relationship approximated by Hooke's Law.[2][4] Stronger bonds and lighter atoms vibrate at higher frequencies.[2] Furthermore, the intensity of an absorption band is proportional to the change in the dipole moment during the vibration.[4][5] Highly polar bonds, therefore, tend to exhibit strong IR absorptions.[4]
Deciphering the Allyloxy Group Signature
The allyloxy group (CH₂=CH-CH₂-O-) presents a combination of features from both an alkene and an ether. Its IR spectrum is characterized by the distinct vibrations of its C=C, C-H, and C-O bonds.
Key Vibrational Modes of the Allyloxy Group:
-
=C-H Stretching: The sp² hybridized C-H bonds of the vinyl group give rise to one or more sharp, medium-intensity bands at wavenumbers greater than 3000 cm⁻¹. Typically, these are found in the 3020-3100 cm⁻¹ region.[1][6] This is a crucial diagnostic marker for the presence of a C=C double bond.
-
C=C Stretching: The stretching of the carbon-carbon double bond results in a weak to medium absorption in the 1640-1680 cm⁻¹ range.[1][6] The intensity of this band can be variable; in highly symmetrical alkenes, it may be very weak or absent.[7]
-
C-H Bending (Out-of-Plane): The =C-H bonds also exhibit strong out-of-plane bending vibrations in the 1000-650 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern of the alkene.[1][6] For a monosubstituted alkene like the allyl group, strong bands are expected near 990 cm⁻¹ and 910 cm⁻¹.
-
C-O Stretching: The stretching of the C-O single bond in the allyloxy group typically produces a strong absorption band in the 1000-1250 cm⁻¹ range. The exact position can be influenced by the nature of the atom attached to the oxygen.
Unveiling the Amine Group Signature
Amines are classified as primary (R-NH₂), secondary (R₂NH), or tertiary (R₃N), based on the number of organic substituents attached to the nitrogen atom.[8] This structural difference is readily distinguishable by IR spectroscopy, primarily through the observation of N-H bond vibrations.[9][10][11]
Key Vibrational Modes of Amine Groups:
-
N-H Stretching: This is the most diagnostic region for primary and secondary amines.[12] These absorptions appear in the 3300-3500 cm⁻¹ range and are typically sharper and less intense than the O-H stretching bands of alcohols.[5][12][13]
-
Primary Amines (R-NH₂): Exhibit two distinct bands in this region, corresponding to the asymmetric and symmetric stretching of the two N-H bonds.[10][13][14] The asymmetric stretch occurs at a higher frequency (around 3400-3500 cm⁻¹) than the symmetric stretch (around 3300-3400 cm⁻¹).[15]
-
Secondary Amines (R₂NH): Show only a single, weaker absorption band in the 3310-3350 cm⁻¹ range, as there is only one N-H bond.[10][13]
-
Tertiary Amines (R₃N): Lack N-H bonds and therefore do not show any absorption in this region.[10][13]
-
-
N-H Bending: Primary amines display a medium to strong "scissoring" vibration in the 1580-1650 cm⁻¹ range.[13][15] This band can sometimes be mistaken for a C=C stretch, but its intensity and sharpness can help in its identification. Secondary amines show a weaker bending absorption in this region.[13]
-
N-H Wagging: A broad, strong band due to out-of-plane N-H bending (wagging) can be observed for primary and secondary amines in the 665-910 cm⁻¹ region.[13]
-
C-N Stretching: The stretching of the carbon-nitrogen bond appears in the fingerprint region. For aliphatic amines, this results in a medium to weak absorption between 1020-1250 cm⁻¹.[13] In aromatic amines, this band is stronger and occurs at a higher frequency, typically between 1250-1335 cm⁻¹.[13]
Comparative Analysis: Distinguishing Allyloxy from Amine Groups
A side-by-side comparison of the IR spectra of compounds containing allyloxy and amine groups reveals key differentiating features.
| Vibrational Mode | Allyloxy Group (cm⁻¹) | Amine Group (cm⁻¹) | Key Distinguishing Features |
| X-H Stretching | =C-H: 3020-3100 (sharp, medium) | N-H: 3300-3500 (sharp, medium) | The N-H stretch of amines is at a higher frequency. Primary amines show two distinct N-H peaks, while secondary amines show one. The =C-H stretch of the allyloxy group is a clear indicator of unsaturation. |
| Double Bond Region | C=C: 1640-1680 (weak to medium) | N-H Bending (1°): 1580-1650 (medium to strong) | These regions can overlap. The C=C stretch is often weaker than the N-H bend of a primary amine. The presence of other characteristic amine or allyloxy bands is crucial for unambiguous assignment. |
| Fingerprint Region | C-O: 1000-1250 (strong) | C-N: 1020-1335 (weak to strong) | The strong C-O stretch is a prominent feature for the allyloxy group. The C-N stretch is generally weaker for aliphatic amines. |
| Out-of-Plane Bending | =C-H: 910 & 990 (strong) | N-H Wagging: 665-910 (broad, strong) | The two distinct and strong =C-H out-of-plane bending bands are characteristic of the terminal vinyl group in the allyloxy moiety. The N-H wag is typically a very broad feature. |
Causality Behind Experimental Observations:
The differences in the IR spectra of allyloxy and amine groups are rooted in the fundamental properties of their constituent bonds. The higher frequency of the N-H stretch compared to the =C-H stretch is due to the greater polarity and slightly different bond strength of the N-H bond. The presence of two N-H bonds in primary amines leads to two distinct stretching modes (symmetric and asymmetric) due to mechanical coupling, a phenomenon not observed in the single N-H bond of secondary amines.[14] The broadness of the N-H wagging band is a result of hydrogen bonding, which creates a variety of vibrational environments.[16]
Visualizing Molecular Vibrations
The following diagrams illustrate the key functional groups and their characteristic vibrational modes.
Caption: Molecular structure of the allyloxy group.
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Mass spectrometry fragmentation pattern of 4-allyloxybenzylamine
An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-Allyloxybenzylamine: A Comparative Analysis
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 4-allyloxybenzylamine. As a molecule incorporating a primary amine, a benzyl system, and an allyl ether moiety, it presents a rich fragmentation pattern that is highly dependent on the ionization technique employed. This document offers a detailed comparison of its fragmentation under high-energy Electron Ionization (EI-MS) and soft ionization followed by tandem mass spectrometry (ESI-MS/MS). We will explore the characteristic cleavage pathways, including benzylic cleavage, alpha-cleavage, and rearrangements involving the allyloxy side chain. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, providing them with the foundational principles and practical data to interpret spectra of this and structurally related compounds.
Introduction
In the landscape of modern pharmaceutical and chemical research, mass spectrometry (MS) stands as an indispensable tool for molecular weight determination and structural elucidation. The ability to ionize a molecule and analyze the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments provides a molecular fingerprint, offering deep insights into its chemical structure. The choice of ionization method is paramount, as it dictates the extent of fragmentation and, consequently, the type of structural information that can be gleaned.
4-Allyloxybenzylamine (C₁₀H₁₃NO, M.W. 163.22) is a versatile building block in organic synthesis. Its structure is characterized by three key features that influence its behavior in a mass spectrometer:
-
A Primary Aromatic Amine: Subject to the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][2][3] Aromatic amines typically show an intense molecular ion peak.[1][2]
-
A Benzyl Moiety: This structure is prone to benzylic cleavage, leading to the formation of highly stable benzylic or tropylium carbocations.[4][5]
-
An Allyl Ether Group: This functional group introduces additional fragmentation pathways through allylic cleavage and rearrangements.[2][6]
This guide will deconstruct the fragmentation patterns of 4-allyloxybenzylamine under both "hard" (EI) and "soft" (ESI) ionization techniques, providing a comparative framework for analysis.
Part 1: Electron Ionization (EI-MS) Fragmentation Analysis
The Principle of EI-MS: A High-Energy Approach
Electron Ionization (EI) is a classic, high-energy technique where the analyte is bombarded with a beam of 70 eV electrons.[7] This high energy not only ejects an electron to form a radical cation (the molecular ion, M⁺•) but also imparts significant internal energy, causing extensive and often complex fragmentation.[7] While this can sometimes lead to the absence of a molecular ion peak for fragile molecules, it provides a detailed fragmentation pattern that is invaluable for structural elucidation and is highly reproducible for library matching.[5][7]
Predicted Fragmentation Pathways of 4-Allyloxybenzylamine
The EI-MS spectrum of 4-allyloxybenzylamine is predicted to be rich with structurally significant fragments. The molecular ion (M⁺•) at m/z 163 should be observable due to the stabilizing effect of the aromatic ring.[1][2]
-
Major Pathway 1: Benzylic Cleavage (Formation of m/z 133) The most favorable cleavage in many benzyl compounds is the breaking of the bond beta to the aromatic ring. For 4-allyloxybenzylamine, this corresponds to the C-C bond between the methylene group and the amine. However, a more dominant pathway for benzylamines involves cleavage alpha to the nitrogen atom, which in this case means the bond between the benzylic carbon and the nitrogen atom. This results in the loss of an •NH₂ radical and the formation of the highly stable 4-allyloxybenzyl cation at m/z 133 . This ion is stabilized by resonance across the benzene ring and is expected to be a major peak in the spectrum.
-
Major Pathway 2: Alpha-Cleavage (Formation of m/z 30) A hallmark fragmentation for primary amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[3][8] For 4-allyloxybenzylamine, this involves the cleavage of the bond connecting the -CH₂NH₂ group to the aromatic ring. This pathway generates the resonance-stabilized iminium cation, [CH₂NH₂]⁺, at m/z 30 .[1] The presence of a strong peak at m/z 30 is highly indicative of a primary amine with an unbranched alpha carbon.[1]
-
Side-Chain Fragmentation Pathways The allyloxy group provides additional fragmentation routes:
-
Loss of Allyl Radical: Cleavage of the ether C-O bond can result in the loss of an allyl radical (•C₃H₅, 41 Da), leading to a fragment ion at m/z 122 .
-
Allyl Cation Formation: The same C-O bond cleavage can also result in charge retention by the allyl group, forming the stable allyl cation [C₃H₅]⁺ at m/z 41 .[2]
-
-
Secondary Fragmentation The primary fragment ions can undergo further decomposition. The prominent 4-allyloxybenzyl cation (m/z 133) can lose a neutral molecule of propene (42 Da) via a rearrangement to yield the tropylium-like ion at m/z 91 , a common fragment for benzyl compounds.[2]
Diagram: Predicted EI-MS Fragmentation Pathways
Caption: Predicted EI-MS fragmentation of 4-allyloxybenzylamine.
Table: Summary of Key EI-MS Fragments
| m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |
| 163 | [C₁₀H₁₃NO]⁺• | - | Molecular Ion (M⁺•) |
| 133 | [C₁₀H₉O]⁺ | •NH₂ | Benzylic Cleavage |
| 122 | [C₇H₈NO]⁺ | •C₃H₅ | Loss of Allyl Radical |
| 91 | [C₇H₇]⁺ | C₃H₄ (from m/z 133) | Secondary Fragmentation |
| 41 | [C₃H₅]⁺ | C₇H₈NO• | Allylic Cleavage |
| 30 | [CH₄N]⁺ | C₉H₉O• | Alpha-Cleavage |
Part 2: Soft Ionization (ESI-MS/MS) Fragmentation Analysis
The Principle of ESI-MS: A Gentle Approach for Molecular Weight Confirmation
Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions with very little internal energy, typically by protonation or deprotonation of the analyte in solution.[9] For amines, this readily forms a protonated molecule, [M+H]⁺, in positive ion mode.[10][11] The major advantage of ESI is that it minimizes fragmentation in the source, making it the gold standard for determining the molecular weight of a compound.[5]
To induce fragmentation for structural analysis, ESI is coupled with tandem mass spectrometry (MS/MS). The protonated molecule of interest is mass-selected and then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas. This controlled energy input leads to predictable fragmentation patterns.
MS/MS Analysis of Protonated 4-Allyloxybenzylamine (m/z 164)
For 4-allyloxybenzylamine, ESI in positive mode will produce an abundant ion at m/z 164 , corresponding to the protonated molecule [M+H]⁺.
-
Primary Fragmentation: Loss of Ammonia Upon collisional activation, the most common fragmentation pathway for protonated primary benzylamines is the loss of a neutral ammonia molecule (NH₃, 17 Da).[12] This occurs because the protonated amine is a good leaving group. This fragmentation pathway yields the 4-allyloxybenzyl cation at m/z 147 .
-
Secondary Fragmentation of m/z 147 The resulting m/z 147 ion is an even-electron species and is relatively stable. Further fragmentation would require higher collision energy. Potential subsequent fragmentations would mirror those of similar ions, such as the loss of propene (42 Da) via rearrangement to form a fragment at m/z 105 .
Diagram: Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of 4-allyloxybenzylamine.
Part 3: Comparative Analysis and Complementary Techniques
The choice between EI and ESI-MS/MS depends on the analytical goal. EI provides a rich, fingerprint-like fragmentation pattern for detailed structural confirmation, while ESI excels at providing a clear molecular weight and a more controlled, simpler fragmentation pattern via MS/MS.
Table: Comparison of EI-MS and ESI-MS/MS for 4-Allyloxybenzylamine
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization | Hard, high energy | Soft, low energy |
| Primary Ion | M⁺• (m/z 163) | [M+H]⁺ (m/z 164) |
| Molecular Ion | May be weak but likely present | Not observed (protonated molecule is) |
| Fragmentation | Extensive, complex, in-source | Controlled, typically simpler, in collision cell |
| Key Fragments | m/z 133, 30, 41, 122 | m/z 147 (from m/z 164) |
| Primary Use | Structural elucidation, library matching | Molecular weight confirmation, targeted analysis |
Orthogonal Techniques for Structural Confirmation
While mass spectrometry provides invaluable data, unambiguous structural confirmation relies on complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for establishing the carbon-hydrogen framework of the molecule. For 4-allyloxybenzylamine, ¹H NMR would confirm the presence and splitting patterns of the aromatic protons, the allyl group protons (with their characteristic vinyl and methylene signals), and the benzylamine methylene protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The spectrum of 4-allyloxybenzylamine would show characteristic N-H stretching bands for the primary amine, C-O-C stretching for the ether linkage, C=C stretching for the allyl and aromatic groups, and aromatic C-H bands.
Part 4: Experimental Protocols
Protocol 1: General Sample Preparation for Mass Spectrometry
-
Dissolution: Accurately weigh approximately 1 mg of 4-allyloxybenzylamine.
-
Solvent Selection: For GC-MS, dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL. For LC-MS, dissolve the sample in a mobile-phase compatible solvent like methanol or acetonitrile to a final concentration of 10-50 µg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Dilution: Perform serial dilutions as necessary to achieve an optimal concentration for the instrument, typically in the low ng/mL to pg/mL range on-column.
Protocol 2: GC-EI-MS Analysis
-
Objective: To obtain a detailed fragmentation pattern for structural elucidation.
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.
-
GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the prepared sample in splitless mode. Inlet temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Mass Range: Scan from m/z 25 to 300.
-
Protocol 3: LC-ESI-MS/MS Analysis
-
Objective: To confirm the molecular weight and obtain controlled fragmentation data.
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an ESI source.
-
LC Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas (N₂): Flow at 800 L/hr, temperature at 350°C.
-
Full Scan (MS1): Scan from m/z 50 to 300 to identify the [M+H]⁺ ion at m/z 164.
-
Product Ion Scan (MS/MS): Select m/z 164 as the precursor ion. Apply a range of collision energies (e.g., 10-30 eV) with argon as the collision gas to observe fragmentation.
-
Conclusion
The mass spectrometric fragmentation of 4-allyloxybenzylamine is a predictable process governed by the fundamental principles of ion chemistry. Under high-energy EI-MS, the molecule undergoes extensive fragmentation, with characteristic benzylic cleavage (m/z 133) and alpha-cleavage (m/z 30) pathways dominating the spectrum. In contrast, soft ESI-MS analysis provides a clear protonated molecule at m/z 164, with subsequent MS/MS analysis revealing a primary loss of neutral ammonia to yield an ion at m/z 147. By leveraging both hard and soft ionization techniques in conjunction with complementary methods like NMR and FTIR, a complete and unambiguous structural elucidation of 4-allyloxybenzylamine and related compounds can be confidently achieved.
References
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
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Bouchoux, G., Bourcier, S., & Hoppilliard, Y. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(2), 158-166. Retrieved from [Link]
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Gucinski, A. C., et al. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 23(8), 1409–1420. Retrieved from [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 404-432. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Stenford, B. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
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Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]
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Majid Ali. (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. YouTube. Retrieved from [Link]
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Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. Retrieved from [Link]
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Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
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Atun, G., & Cinar, M. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 857-868. Retrieved from [Link]
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A Senior Application Scientist's Guide to Thin Layer Chromatography (TLC) of 4-Allyloxybenzylamine: From Theory to Practical Application
In the landscape of synthetic chemistry and drug development, the rapid assessment of reaction progress and compound purity is paramount. Thin Layer Chromatography (TLC) stands as a cornerstone technique, offering a simple, swift, and cost-effective method for this purpose.[1][2] This guide provides an in-depth analysis of the TLC behavior of 4-allyloxybenzylamine, a versatile intermediate in medicinal chemistry. We will move beyond a simple recitation of protocols to a deeper understanding of the principles governing its separation, enabling you to troubleshoot and optimize your chromatographic conditions with confidence.
The Foundational Principle: Understanding the Retention Factor (Rf)
The Retention Factor (Rf) is the cornerstone of TLC analysis. It is a ratiometric value that quantifies the migration of a compound on a TLC plate.[3][4] The formula for calculating the Rf value is:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [4][5][6]
An ideal Rf value for good separation typically lies between 0.3 and 0.7.[7] Values outside this range may indicate that the chosen solvent system is either too polar or not polar enough, leading to poor resolution of components in a mixture.[5][7] It is crucial to remember that the Rf value is not an absolute constant for a compound; it is highly dependent on the experimental conditions.[5][8][9]
Factors Influencing the Rf Value of 4-Allyloxybenzylamine
Several factors can influence the measured Rf value of a compound.[5][6][8] For 4-allyloxybenzylamine, a primary aromatic amine, its polarity is a key determinant of its interaction with the stationary and mobile phases. The primary amine group is capable of hydrogen bonding, making the molecule moderately polar. The aromatic ring and the allyloxy group contribute to its overall electronic and steric properties.
Key factors that will affect the Rf value include:
-
Stationary Phase: The most common stationary phase is silica gel, a polar adsorbent.[10] The polar nature of silica gel will lead to stronger interactions with more polar compounds.
-
Mobile Phase (Eluent): The choice of solvent or solvent mixture is critical.[1] A more polar eluent will more effectively compete with the stationary phase for the compound, causing it to travel further up the plate and resulting in a higher Rf value.[7]
-
Temperature: Temperature can affect the solubility of the compound in the mobile phase and the vapor pressure of the solvent, which can lead to slight variations in Rf values.[8][9]
-
Plate Saturation: The atmosphere inside the TLC chamber should be saturated with solvent vapors to ensure a uniform and reproducible migration of the solvent front.[11]
Comparative Analysis of Solvent Systems for 4-Allyloxybenzylamine
The selection of an appropriate eluent is arguably the most critical step in achieving a successful TLC separation.[1] For a moderately polar compound like 4-allyloxybenzylamine, a mixture of a non-polar and a polar solvent is often employed to fine-tune the polarity of the mobile phase.[12] Below is a comparative guide to common solvent systems and their predicted effect on the Rf value of 4-allyloxybenzylamine on a standard silica gel TLC plate.
| Solvent System (v/v) | Predicted Rf Value | Rationale |
| 100% Hexane | ~0.0 | Hexane is a non-polar solvent and will not be able to effectively move the moderately polar 4-allyloxybenzylamine from the origin. |
| 20% Ethyl Acetate / 80% Hexane | 0.2 - 0.3 | This mixture has a relatively low polarity. The compound will start to migrate but will still have a strong affinity for the silica gel. |
| 50% Ethyl Acetate / 50% Hexane | 0.4 - 0.6 | A good starting point for many moderately polar compounds. This ratio often provides an optimal balance for achieving an Rf value in the desired range. |
| 80% Ethyl Acetate / 20% Hexane | 0.7 - 0.8 | A highly polar mobile phase that will significantly reduce the interaction of the compound with the stationary phase, leading to a high Rf value. |
| 100% Ethyl Acetate | > 0.8 | As a pure polar solvent, ethyl acetate will likely carry the compound close to the solvent front, resulting in poor separation from other components. |
| 5% Methanol / 95% Dichloromethane | 0.5 - 0.7 | Dichloromethane is a solvent of intermediate polarity, and the addition of a small amount of highly polar methanol can be very effective for eluting polar compounds like amines.[11] |
| 1% Triethylamine in 50% Ethyl Acetate / 50% Hexane | 0.4 - 0.6 (with improved spot shape) | For basic compounds like amines, adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce "tailing" or streaking of the spot by neutralizing acidic sites on the silica gel.[11] |
Experimental Protocol for Determining the Rf Value of 4-Allyloxybenzylamine
This protocol outlines a self-validating system for the accurate determination of the Rf value of 4-allyloxybenzylamine.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
4-allyloxybenzylamine
-
Developing chamber with a lid
-
A selection of solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine)
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Staining solution (e.g., ninhydrin or permanganate)
Methodology:
-
Plate Preparation:
-
With a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica layer.
-
Mark the positions for spotting along the origin line.
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of 4-allyloxybenzylamine (approximately 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, apply a small spot of the solution to the marked position on the origin line. The spot should be as small and concentrated as possible (1-2 mm in diameter).[5]
-
-
Developing the Chromatogram:
-
Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[11]
-
Place a piece of filter paper in the chamber to aid in solvent vapor saturation.[11] Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring it is vertical and the solvent does not splash onto the plate. Close the lid immediately.
-
Allow the solvent to ascend the plate by capillary action.
-
-
Completion and Visualization:
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.[13]
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots. Since 4-allyloxybenzylamine contains an aromatic ring, it should be visible under a UV lamp at 254 nm as a dark spot.[10] Circle the spot with a pencil.
-
For enhanced visualization, especially for primary amines, the plate can be dipped into a ninhydrin staining solution and gently heated. Primary amines will typically appear as purple or pink spots.[13]
-
-
Rf Value Calculation:
-
Measure the distance from the origin to the center of the visualized spot.
-
Measure the distance from the origin to the solvent front.
-
Calculate the Rf value using the formula mentioned previously.
-
Visualizing the TLC Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in performing Thin Layer Chromatography.
Caption: The relationship between mobile phase polarity and the resulting Rf value in normal-phase TLC.
Conclusion
While specific, pre-determined Rf values for every compound are not always available, a thorough understanding of the principles of Thin Layer Chromatography allows for a logical and systematic approach to determining these values experimentally. For 4-allyloxybenzylamine, a moderately polar primary amine, a solvent system of intermediate polarity, such as 50% ethyl acetate in hexane, serves as an excellent starting point. By adjusting the solvent ratio and considering the addition of modifiers like triethylamine, a researcher can readily achieve optimal separation and accurate Rf determination. This guide provides the foundational knowledge and practical steps to confidently utilize TLC for the analysis of 4-allyloxybenzylamine and other novel compounds in a research setting.
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Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]
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Factors That Affect RF Values In Thin Layer Chromatography. (2022, August 30). Sciencing. Retrieved from [Link]
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NEET UG :RF Value. (n.d.). Unacademy. Retrieved from [Link]
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Understanding Rf Values in Thin Layer Chromatography. (2026, January 22). Oreate AI Blog. Retrieved from [Link]
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Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Analytical Methods. Retrieved from [Link]
-
TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). Indian Journal of Chemical Technology. Retrieved from [Link]
-
TLC. (n.d.). OpenOChem Learn. Retrieved from [Link]
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How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI. Retrieved from [Link]
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Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. Retrieved from [Link]
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Thin Layer Chromatography (TLC). (n.d.). AGA Analytical. Retrieved from [Link]
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AIM: TO CALCULATE THE RF VALUE OF GIVEN SAMPLE. (n.d.). An experimental handbook for pharmaceutical organic chemistry-i. Retrieved from [Link]
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Thin Layer Chromatography. (n.d.). University of California, Davis. Retrieved from [Link]
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How to Calculate Rf TLC. (2026, January 7). Oreate AI Blog. Retrieved from [Link]
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Thin Layer Chromatography. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
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A Comparative Guide to Elemental Analysis Standards for (4-(Allyloxy)phenyl)methanamine HCl
For researchers, scientists, and professionals in drug development, the precise characterization of any new chemical entity is a foundational requirement for advancing a compound through the discovery and development pipeline. The hydrochloride salt of (4-(Allyloxy)phenyl)methanamine serves as a key intermediate in various synthetic pathways. Establishing its elemental composition with irrefutable accuracy is not merely a procedural step; it is a critical validation of its identity, purity, and stoichiometry.
This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of this compound HCl. We will move beyond simple protocol listings to explore the causality behind experimental choices, compare different analytical standards, and provide the data necessary to make informed decisions in your laboratory.
The Theoretical Benchmark: Stoichiometric Composition
Before any analysis, the theoretical elemental composition must be calculated. This value serves as the absolute standard against which all experimental results are measured.
This compound HCl has the chemical formula C₁₀H₁₄ClNO .
-
Molecular Weight: 199.68 g/mol
-
Carbon (C): (12.011 * 10) / 199.68 * 100% = 60.15%
-
Hydrogen (H): (1.008 * 14) / 199.68 * 100% = 7.07%
-
Chlorine (Cl): (35.453 * 1) / 199.68 * 100% = 17.76%
-
Nitrogen (N): (14.007 * 1) / 199.68 * 100% = 7.01%
-
Oxygen (O): (15.999 * 1) / 199.68 * 100% = 8.01%
These percentages represent the ideal composition of a 100% pure and dry sample. Any significant deviation from these values in experimental analysis can indicate the presence of impurities, residual solvents, or an incorrect structure.
Part 1: Primary Elemental Composition (C, H, N, Cl)
The determination of the major elemental constituents (Carbon, Hydrogen, Nitrogen) is most commonly and reliably achieved through Dynamic Flash Combustion , also known as CHN analysis.[1][2][3] This technique converts the elements into simple, detectable gases (CO₂, H₂O, and N₂).
Comparison of Analytical Approaches
Two primary approaches exist for standardizing and validating CHN analysis: the use of a Certified Reference Material (CRM) and the qualification of a well-characterized in-house standard.
| Feature | Certified Reference Material (CRM) | Well-Characterized In-house Standard |
| Description | A highly pure, stable compound (e.g., Acetanilide) with a precisely known elemental composition, certified by a standards body. | A specific batch of the target compound, this compound HCl, that has been extensively characterized by multiple orthogonal methods (NMR, MS, HPLC) to confirm its identity and purity (>99.5%). |
| Traceability | Directly traceable to national or international standards (e.g., NIST). Provides the highest level of metrological confidence. | Traceability is established through the comprehensive characterization data. Less direct than a CRM. |
| Primary Use | Instrument calibration, performance verification, and method validation.[2] | Routine system suitability checks and as a direct comparator for subsequent batches of the same material. |
| Advantages | Unambiguous and authoritative. Required for GMP environments and regulatory submissions.[4] | Matrix-matched to the sample, which can account for any specific combustion behavior of the compound. Cost-effective for routine, high-throughput analysis. |
| Disadvantages | May not perfectly mimic the combustion properties of the specific sample matrix. Higher initial cost. | Requires significant upfront investment in characterization. Not a primary standard for instrument calibration. |
| Best For | Initial instrument setup, calibration, validation, and analysis of compounds for regulatory filings. | Ongoing quality control, process monitoring, and comparative analysis between manufacturing lots. |
For the analysis of Chlorine, a separate combustion method followed by microcoulometry or titration is often employed. This ensures that interferences from other elements are minimized and provides a highly sensitive and accurate quantification.[5]
Experimental Protocol: CHN Analysis via Flash Combustion
This protocol outlines the standard procedure for determining the Carbon, Hydrogen, and Nitrogen content of this compound HCl using a modern elemental analyzer.
1. Instrument Preparation & Calibration:
- Ensure the combustion and reduction reactors are at their optimal temperatures (typically ~950°C and ~650°C, respectively).
- Verify stable helium carrier gas flow.
- Perform a leak check of the system.
- Calibrate the instrument using a Certified Reference Material (e.g., Acetanilide, BBOT). The calibration should be based on a multi-level linear regression to ensure accuracy across a range of sample weights.[3][6]
2. Sample Preparation:
- Ensure the this compound HCl sample is completely dry and homogenous. If necessary, gently grind the sample to a fine powder. Residual solvents or moisture will significantly skew Hydrogen and Carbon results.[2]
- Accurately weigh 2-3 mg of the sample into a clean tin capsule using a calibrated microbalance.
- Fold the tin capsule to ensure no sample can escape and form a compact, spherical shape.
3. Analysis Sequence:
- Run several empty tin capsules as blanks to establish the baseline.
- Analyze a known CRM or a well-characterized standard to verify the calibration (system suitability). The results must fall within the accepted tolerance (typically ±0.3%) of the theoretical values.[2]
- Analyze the this compound HCl samples in duplicate or triplicate.
- Run a calibration verification standard after every 10-15 sample injections to monitor for instrument drift.[7]
4. Data Interpretation:
- The instrument software automatically calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
- Compare the average experimental values to the theoretical values. For publication in most scientific journals and for internal quality control, the experimental values should be within ±0.4% of the theoretical values.[8]
Workflow for CHN Combustion Analysis
Workflow for CHN analysis of organic compounds.
Part 2: Elemental Impurity Analysis
Beyond confirming the primary elemental stoichiometry, it is a regulatory requirement to quantify potentially toxic elemental impurities.[9][10] These impurities can be introduced from catalysts, reagents, or manufacturing equipment. The guiding standards for this analysis are the United States Pharmacopeia (USP) chapters <232> (Limits) and <233> (Procedures), which are harmonized with the ICH Q3D guidelines.[11][12][13]
The preferred techniques for this analysis are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), with ICP-MS being favored for its superior sensitivity.[12]
Standards and Methodology
The "standard" in this context refers to a certified aqueous solution containing a known concentration of the elements of interest.
-
Calibration Standards: Multi-element stock solutions are purchased from reputable vendors. These are used to create a series of calibration standards at different concentrations to establish the instrument's response curve.
-
Sample Preparation: The key challenge is to completely digest the organic matrix (the this compound HCl) to liberate the trace elements into a measurable aqueous solution without losing any volatile elements. Closed-vessel microwave digestion is the recommended method.[11]
-
Validation: The method must be validated for specificity, accuracy, precision, and robustness as per USP <233> guidelines to ensure it is suitable for its intended purpose.[12]
Experimental Protocol: Sample Preparation for ICP-MS Analysis
1. Digestion Vessel Preparation:
- Thoroughly clean all microwave digestion vessels and caps with trace-metal grade nitric acid and rinse with deionized water (18.2 MΩ·cm) to eliminate background contamination.
2. Sample Digestion:
- Accurately weigh approximately 100-200 mg of this compound HCl directly into a digestion vessel.
- Carefully add 5-10 mL of high-purity nitric acid (and potentially hydrochloric acid, depending on the elements of interest) to the vessel.
- Seal the vessel and place it in the microwave digestion system.
- Run a programmed heating cycle that slowly ramps the temperature and pressure to ensure complete sample decomposition (e.g., ramp to 200°C over 20 minutes and hold for 15 minutes).
3. Final Solution Preparation:
- After the vessel has cooled, carefully open it in a fume hood.
- Quantitatively transfer the digested solution to a 50 mL acid-cleaned volumetric flask.
- Dilute to the mark with deionized water. The sample is now ready for analysis by ICP-MS.
Workflow for Elemental Impurity Analysis via ICP-MS
Sample digestion and analysis workflow for trace elements.
Conclusion
The elemental analysis of this compound HCl requires a dual approach.
-
For stoichiometric identity and purity , CHN combustion analysis is the gold standard. While Certified Reference Materials are essential for ultimate traceability and calibration, a well-characterized in-house standard provides a practical and matrix-matched tool for routine quality control. The acceptance criterion of ±0.4% from the theoretical value is a widely recognized benchmark of purity.[8]
-
For safety and regulatory compliance , the analysis of elemental impurities according to USP <232>/<233> and ICH Q3D is mandatory.[9][14][15] This requires sensitive instrumentation like ICP-MS and a validated sample preparation method, typically microwave digestion, to ensure complete recovery of all potential contaminants.
By employing the appropriate standards and rigorously validated methods for both primary composition and trace impurity analysis, researchers and drug developers can ensure the quality, safety, and integrity of their chemical entities, building a solid foundation for successful pharmaceutical development.
References
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Mirante.
- AD-0189 : Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. (n.d.). Shimadzu.
- Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek.
- USP 232 and 233 Pharmaceutical Elemental Impurity Testing. (n.d.). Intertek.
- USP 233 elemental impurities analysis. (n.d.). FILAB.
- LECO - Combustion Analysis (H, C, N, O, S). (2023, December 29). Materials Characterization Services.
- Elemental Impurity Analysis. (2025, March 14). Pharmaceutical Technology.
- (4-(p-tolyloxy)phenyl)methanamine hydrochloride Product Description. (n.d.). ChemicalBook.
- This compound CAS#: 83171-41-9. (n.d.). ChemicalBook.
-
methanone. (n.d.). National Institutes of Health. Retrieved February 26, 2026, from
- 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). (2026, January 3). PubChem.
- 〈232〉 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia (USP).
- (4-(p-tolyloxy)phenyl)methanamine hydrochloride. (2024, April 9). ChemBK.
- Elemental Impurity Analysis in Pharmaceuticals. (n.d.). HPCi Media.
- Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers.
- Determining Elemental Impurities in Pharmaceutical Products and Dietary Supplements. (2016, May 1). Thermo Fisher Scientific.
- Combustion analysis. (n.d.). Wikipedia.
- (4-(p-tolyloxy)phenyl)methanamine hydrochloride | 262862-66-8. (2025, July 16). ChemicalBook.
- Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. (2021, November 1). Analytik Jena.
- Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa.
- Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. (2007, August 1). Cooperative Institute for Research in Environmental Sciences.
- Combustion Analysis Basics. (n.d.). TSI Incorporated.
- Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. (n.d.). Teledyne Labs.
- The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. (n.d.). PE Polska.
- An International Study Evaluating Elemental Analysis. (n.d.). National Institutes of Health.
- CHNS Characterization of forensic samples by the FlashSmart Elemental Analyzer. (n.d.). Thermo Fisher Scientific.
- Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. (n.d.). Analytik Jena.
- CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. (n.d.). Thermo Fisher Scientific.
- Elemental Analysis, Organic Compounds. (2003, December 31). ResearchGate.
- Elemental Impurities: Standards-Setting Record December 20, 2012. (2012, December 20). US Pharmacopeia (USP).
- Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry. (1967, September). Analytical Chemistry.
- Elemental Analysis of Intermediate Feedstock Chemicals for Li-Ion Batteries (LIBs) by ICP-OES. (2023, June 23). Agilent.
- development of a certified reference material for elemental composition analysis of lithium nickel manganese. (2025, February 10). OPUS.
- prepFAST IC – Automated and Fast Determination of Li Salt Species in Electrolyte Solutions. (n.d.). Elemental Scientific.
Sources
- 1. Combustion analysis - Wikipedia [en.wikipedia.org]
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- 3. analysis.rs [analysis.rs]
- 4. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
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Technical Comparison Guide: UV-Vis Characterization of (4-(Allyloxy)phenyl)methanamine
Executive Summary
Compound: (4-(Allyloxy)phenyl)methanamine CAS: 83171-41-9 Primary Application: Intermediate for cross-linking agents, polymer precursors, and pharmaceutical building blocks (e.g., aminomethylindole derivatives).
This guide provides a technical analysis of the UV-Vis absorption properties of this compound. As direct experimental spectral data is often proprietary for specific catalog intermediates, this guide synthesizes data from structurally equivalent proxies (4-methoxybenzylamine) and theoretical chromophore analysis. The compound exhibits a characteristic "alkoxy-benzyl" absorption profile distinct from its aniline analogues, making UV-Vis a viable method for purity assessment and reaction monitoring.
Theoretical Framework & Chromophore Analysis
To accurately predict and interpret the UV-Vis spectrum of this compound, we must deconstruct its electronic structure.
Structural Components[1][2][3][4]
-
Benzenoid Chromophore: The core benzene ring is the primary UV absorber (
transitions). -
Allyloxy Auxochrome (-O-CH₂-CH=CH₂):
-
Electronic Effect: The oxygen atom possesses lone pairs that participate in
conjugation with the benzene ring. This causes a bathochromic (red) shift and a hyperchromic (intensity) effect compared to unsubstituted benzene. -
Allyl Isolation: Crucially, the double bond of the allyl group is separated from the oxygen by a methylene bridge (-CH₂-). It is not in direct conjugation with the aromatic system. Therefore, the allyloxy group behaves spectroscopically almost identically to a methoxy group (-OCH₃).
-
-
Methanamine Substituent (-CH₂-NH₂):
-
Electronic Effect: The amino group is separated from the ring by a methylene spacer. Unlike aniline (where N is directly attached), the nitrogen lone pair here does not conjugate with the ring. This group acts merely as a weak alkyl activator.
-
Predicted Spectral Profile
Based on the Woodward-Fieser rules and empirical data from the structural proxy 4-Methoxybenzylamine , the target compound exhibits two primary absorption bands:
-
E2 Band (Primary):
(High Extinction Coefficient). -
B Band (Secondary):
(Lower intensity, often showing fine structure).
Comparative Performance Analysis
The following table contrasts this compound with its common structural analogues. This comparison is critical for distinguishing the product from potential impurities (like starting materials or hydrolysis products).
Table 1: Comparative UV-Vis Absorption Maxima
| Compound | Structure Type | Key Differentiator | ||
| This compound | Target | ~225 nm | ~276 nm | Alkoxy-benzyl signature. |
| 4-Methoxybenzylamine | Proxy / Analogue | ~225 nm | ~275 nm | Indistinguishable by UV; requires NMR/IR to differentiate Allyl vs Methyl. |
| Benzylamine | Core Skeleton | 206 nm | 256 nm | Lacks the auxochromic oxygen; significantly blue-shifted (hypsochromic). |
| 4-(Allyloxy)aniline | Isomer / Impurity | ~235 nm | ~295-305 nm | Strong Red Shift. Nitrogen attached directly to ring extends conjugation. |
| Phenol / Tyramine | Hydrolysis Product | ~210 nm | ~270 nm | pH dependent. Shifts to ~290 nm in basic conditions (phenolate ion). |
Analyst Note: If your synthesis involves reducing a nitrile or amide to form the amine, the disappearance of carbonyl bands (usually <210 nm or specific n->pi*) is less diagnostic than the stable benzenoid bands. However, if the starting material was an aniline , UV-Vis is an excellent tool for purification monitoring because the aniline impurity will absorb strongly >290 nm, where the target benzylamine is transparent.
Experimental Protocol: UV-Vis Characterization
Objective: Determine the purity and identity of this compound using UV-Vis spectroscopy.
Reagents & Equipment
-
Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).
-
Note: ACN is preferred for detection <210 nm.
-
-
Blank: Pure solvent (same batch as sample).
-
Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and are unsuitable.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10 mg of this compound.
-
Dissolve in 10 mL of Methanol to create a 1.0 mg/mL (approx. 6 mM) stock.
-
Observation: Solution should be clear and colorless. Yellowing indicates oxidation or aniline impurities.
-
-
Working Standard Dilution:
-
Dilute 100
L of Stock into 9.9 mL of Methanol (1:100 dilution). -
Final Concentration: ~0.06 mM.
-
Target Absorbance: 0.5 - 1.0 AU at
.
-
-
Spectral Scan:
-
Baseline correct the instrument with the blank solvent.
-
Scan range: 200 nm to 400 nm .
-
Scan speed: Medium (approx. 200 nm/min).
-
-
Data Analysis:
-
Identify local maxima.[1] Expect peaks at 225 nm and 276 nm .
-
Calculate Molar Extinction Coefficient (
) using Beer-Lambert Law: . -
Reference
: Expect (typical for alkoxybenzenes).
-
Visualization: Characterization Workflow
The following diagram illustrates the decision logic for characterizing this compound and distinguishing it from critical impurities.
Figure 1: Logical workflow for verifying the identity of this compound via UV-Vis spectroscopy, highlighting differentiation from common synthetic impurities.
References
-
ChemicalBook. (2025). This compound CAS#: 83171-41-9 Properties and Usage. Retrieved from
-
NIST Chemistry WebBook. (2025). UV/Visible Spectrum of Benzylamine (CAS 100-46-9). National Institute of Standards and Technology. Retrieved from
-
Sigma-Aldrich. (2025). 4-Methoxybenzylamine Product Information and Applications. Retrieved from
-
PubChem. (2025).[2] 4-Methoxybenzylamine (Compound CID 75452). National Center for Biotechnology Information. Retrieved from
-
Shimadzu. (2025). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of (4-(Allyloxy)phenyl)methanamine
Executive Summary & Chemical Profile[1]
This guide outlines the mandatory safety and disposal protocols for (4-(Allyloxy)phenyl)methanamine (also known as 4-Allyloxybenzylamine). As a researcher, you must recognize that this molecule presents a dual-hazard profile: the benzylamine moiety confers corrosivity and basicity, while the allyl ether group introduces susceptibility to oxidative degradation and potential polymerization.
Improper disposal of this compound into acidic waste streams can cause violent exothermic reactions, while mixing with strong oxidizers risks fire or explosion.
Chemical Identity & Hazard Data[2][3][4][5][6]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 83171-41-9 |
| Molecular Formula | |
| Physical State | Liquid or low-melting solid (Yellow to pale yellow) |
| Primary Hazard | Corrosive (Skin/Eye) , Irritant (Respiratory) |
| Reactivity | Incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1] |
| Waste Code (RCRA) | D002 (Corrosivity, if pH |
Pre-Disposal Stabilization (The "Why")
Before moving to the disposal steps, you must understand the causality behind these protocols to ensure a self-validating safety system.
A. The Amine Risk (Exothermic Neutralization)
This compound is a primary amine. If you pour this directly into a waste container designated for "Organic Acids" or "General Organic Waste" that contains acidic residues (e.g., acetic acid, HCl), an immediate acid-base neutralization will occur.
-
Mechanism:
-
Consequence: Rapid heat generation can pressurize the waste drum, causing lid failure or vapor release. Always segregate as an Organic Base.
B. The Allyl Ether Risk (Peroxidation & Polymerization)
The allyl group (
-
Protocol: Do not store waste containers containing this compound for extended periods (>90 days). Ensure the waste stream is destined for incineration , which destroys the organic backbone completely.
Step-by-Step Disposal Protocol
Follow this workflow to ensure compliance and safety.
Step 1: Waste Stream Segregation
Do NOT combine with:
-
Aqueous acidic waste.
-
Oxidizing agents (Peroxides, Permanganates, Nitric Acid).
-
Aldehydes (can form imines, releasing water and heat).
Action: Designate a specific waste container labeled "Organic Alkaline Waste" or "Organic Amines."
Step 2: Containerization
-
Select a High-Density Polyethylene (HDPE) or Glass container. Avoid metals (aluminum/zinc) which can react with alkaline amines to release hydrogen gas.
-
If the substance is in a pure liquid state, dissolve it in a compatible combustible solvent (e.g., Ethanol or Methanol) if required by your facility's incinerator intake viscosity rules.
-
Venting: Ensure the cap is not torqued down immediately if a recent reaction or mixing has occurred; allow to off-gas in a fume hood for 30 minutes before sealing.
Step 3: Labeling
Affix a hazardous waste label with the following specific constituents:
Step 4: Final Disposal Method
The only acceptable final disposal method for this compound is High-Temperature Incineration equipped with a scrubber.
-
Reasoning: Incineration ensures the destruction of the aromatic ring and the allyl group. The scrubber is required to capture Nitrogen Oxides (
) generated from the amine combustion.
Emergency Contingencies: Spill Management
If a spill occurs outside the fume hood, execute the following immediately:
-
Evacuate & Ventilate: Amines have potent odors and respiratory irritant properties.
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.
-
Absorb: Use an inert absorbent (Vermiculite or Sand).[5]
-
Critical: Do NOT use paper towels or sawdust. The high surface area combined with the basic amine can cause spontaneous heating or fire.
-
-
Neutralize (Optional but Recommended): Treat the spill area with a dilute, weak acid (e.g., Citric Acid) only after the bulk liquid has been absorbed, to neutralize residual alkalinity.
Visual Decision Logic
The following diagram illustrates the decision matrix for disposing of this compound, ensuring no cross-contamination with incompatible streams.
Figure 1: Decision tree for the safe segregation and containerization of amine-based waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11664871, 4-Allyloxybenzylamine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals. (Relevant for Allyl ether handling). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
